Methyl-L-NIO hydrochloride
説明
特性
IUPAC Name |
(2S)-2-amino-5-(1-aminopropylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c1-2-7(10)11-5-3-4-6(9)8(12)13;/h6H,2-5,9H2,1H3,(H2,10,11)(H,12,13);1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADRJPGCWHNIBW-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCCC(C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=NCCC[C@@H](C(=O)O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Methyl-L-NIO Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-L-NIO hydrochloride (N5-(1-iminopropyl)-L-ornithine, monohydrochloride) is a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Consequently, inhibitors of NOS isoforms (neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)) are valuable tools in experimental medicine and potential therapeutic agents. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory kinetics, isoform selectivity, and the experimental protocols used for its characterization.
Introduction to Nitric Oxide Synthase and its Inhibition
Nitric oxide (NO) is a pleiotropic signaling molecule that plays a crucial role in neurotransmission, vasodilation, and the immune response.[1] It is synthesized by a family of three distinct nitric oxide synthase (NOS) isoforms:
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, it is involved in synaptic plasticity and neuronal signaling.
-
Endothelial NOS (eNOS or NOS-3): Predominantly expressed in the endothelium, it regulates vascular tone and blood pressure.
-
Inducible NOS (iNOS or NOS-2): Its expression is induced in various cell types by inflammatory stimuli, leading to the production of large amounts of NO involved in host defense and inflammation.
The overproduction of NO by any of the NOS isoforms has been implicated in various pathological conditions, including neurodegenerative diseases, septic shock, and inflammatory disorders. This has driven the development of NOS inhibitors as potential therapeutic agents.[2][3] this compound belongs to a class of arginine-based inhibitors that compete with the natural substrate, L-arginine, for binding to the active site of the enzyme.[2]
Mechanism of Action of this compound
Methyl-L-NIO acts as a competitive inhibitor of nitric oxide synthase.[2] Its mechanism of action is centered on its ability to bind to the active site of the NOS enzyme, thereby preventing the binding and subsequent oxidation of the endogenous substrate, L-arginine.
Competitive Inhibition
As an L-arginine analog, Methyl-L-NIO competes directly with L-arginine for the substrate-binding site on the NOS enzyme. The binding of Methyl-L-NIO to the active site is a reversible process. The inhibitory effect can be overcome by increasing the concentration of the substrate, L-arginine.
Isoform Selectivity
Studies have shown that Methyl-L-NIO and its close analog, ethyl-L-NIO, are more potent inhibitors of nNOS compared to eNOS or iNOS. However, when evaluated on a K_i/K_m basis, neither inhibitor demonstrates biologically significant selectivity for nNOS over eNOS. Interestingly, both compounds exhibit a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS).[2] It has also been noted that a 10-fold higher concentration of Methyl-L-NIO is required to produce the same level of inactivation as its parent compound, L-NIO.[2]
Quantitative Data on Inhibitory Activity
The inhibitory potency of Methyl-L-NIO and its related compounds is typically quantified by determining their inhibition constant (K_i) and, in the case of mechanism-based inactivators, the rate of inactivation (k_inact) and the inactivator concentration that gives half-maximal rate of inactivation (K_I). The following table summarizes the available quantitative data for L-NIO, the parent compound of Methyl-L-NIO, and the related compound L-VNIO.
| Compound | NOS Isoform | K_i (μM) | k_inact (min⁻¹) | K_I (μM) | Reference |
| L-NIO | nNOS | 1.7 | - | - | [4] |
| eNOS | 3.9 | - | - | [4] | |
| iNOS | 3.9 | - | - | [4] | |
| L-VNIO | nNOS | 0.1 | 0.078 | 0.09 | [3] |
| eNOS | - | Requires 20-fold higher concentration than for nNOS | - | [3] | |
| iNOS | Not inactivated | - | - | [3] |
Signaling Pathways and Experimental Workflows
Nitric Oxide Synthesis and Inhibition Pathway
The following diagram illustrates the canonical pathway of nitric oxide synthesis from L-arginine by NOS and the point of inhibition by Methyl-L-NIO.
References
- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
basic properties of Methyl-L-NIO hydrochloride
An In-depth Technical Guide to Methyl-L-NIO Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the chemical name N5-(1-iminopropyl)-L-ornithine monohydrochloride, is a notable small molecule inhibitor primarily investigated for its effects on nitric oxide (NO) signaling pathways. It functions as a competitive inhibitor of Nitric Oxide Synthase (NOS) and has also been identified as a potential inhibitor of dimethylarginine dimethylaminohydrolase (DDAH).[1][2][] This dual-action mechanism suggests its potential as a tool for modulating NO-dependent physiological and pathophysiological processes. This document provides a comprehensive overview of its fundamental properties, mechanism of action, quantitative data, and relevant experimental methodologies.
Core Physicochemical Properties
This compound is a crystalline solid at room temperature.[] Its identification and core properties are summarized below.
| Property | Value | Reference |
| CAS Number | 150403-96-6 | [4][5] |
| Molecular Formula | C₈H₁₇N₃O₂•HCl | [4][5] |
| Molecular Weight | 223.70 g/mol | [4][5] |
| IUPAC Name | (2S)-2-Amino-5-(1-aminopropylideneamino)pentanoic acid hydrochloride | [] |
| Synonyms | N5-(1-iminopropyl)-L-ornithine, monohydrochloride | [][4] |
| Appearance | Crystalline Solid | [] |
| Purity | ≥98% | [] |
| Storage | Desiccate at -20°C | [6] |
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of two key enzymes involved in nitric oxide regulation: Nitric Oxide Synthase (NOS) and Dimethylarginine Dimethylaminohydrolase (DDAH).
Direct Inhibition of Nitric Oxide Synthase (NOS)
The principal mechanism of Methyl-L-NIO is the competitive inhibition of all three isoforms of Nitric Oxide Synthase (nNOS, eNOS, and iNOS).[1] NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[][7] By competing with the endogenous substrate L-arginine, Methyl-L-NIO effectively blocks this conversion, thereby reducing NO production.[]
While it is a more potent inhibitor of the neuronal (nNOS) and inducible (iNOS) isoforms compared to the endothelial (eNOS) isoform, it does not display significant biological selectivity for nNOS over eNOS when evaluated on a Kᵢ/Kₘ basis.[1] It does, however, show a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS).[1]
Figure 1: Competitive inhibition of Nitric Oxide Synthase by Methyl-L-NIO.
Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH)
Methyl-L-NIO is also a potential selective inhibitor of human DDAH (hDDAH), with a reported IC₅₀ of 70 μM.[2] DDAH is responsible for the metabolic clearance of endogenous NOS inhibitors, primarily asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA).[7] By inhibiting DDAH, Methyl-L-NIO can lead to an accumulation of these endogenous inhibitors, which in turn would further suppress NOS activity. This indirect mechanism complements its direct competitive inhibition of NOS.
Figure 2: Indirect NOS modulation via DDAH inhibition by Methyl-L-NIO.
Quantitative Biological Data
The inhibitory activity of this compound has been quantified against both its primary and secondary targets.
| Target Enzyme | Parameter | Value | Concentration | Reference |
| hDDAH | IC₅₀ | 70 μM | N/A | [2] |
| nNOS | % Inhibition | 77% | 100 μM | [2] |
| % Inhibition | 100% | 1 mM | [2] | |
| eNOS | % Inhibition | 20% | 100 μM | [2] |
| % Inhibition | 85% | 1 mM | [2] | |
| iNOS | % Inhibition | 72% | 100 μM | [2] |
Note: For context, the related but distinct compound L-NIO is a non-selective NOS inhibitor with Kᵢ values of 1.7 μM (nNOS), 3.9 μM (eNOS), and 3.9 μM (iNOS).[8][9][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below is a representative protocol for assessing the inhibitory activity of compounds against NOS.
In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
This protocol is a standard method for determining NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline. It is adapted from established procedures for other NOS inhibitors like L-NAME.[11]
Objective: To quantify the inhibitory effect of this compound on NOS isoform activity.
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme
-
[¹⁴C]-L-arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH₄)
-
HEPES buffer (pH 7.0-7.4)
-
This compound (test inhibitor)
-
L-NAME or L-NIO (positive control inhibitor)
-
Dowex 50W-X8 resin (Na⁺ form)
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, and, for constitutive isoforms, CaCl₂ and calmodulin.
-
Inhibitor Pre-incubation: Aliquot the reaction mixture into microcentrifuge tubes. Add varying concentrations of this compound to the tubes. Include a vehicle control (no inhibitor) and a positive control. Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Enzyme Addition: Add the purified NOS enzyme to each tube and briefly continue the incubation.
-
Reaction Initiation: Initiate the enzymatic reaction by adding [¹⁴C]-L-arginine to each tube. Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex 50W-X8 resin. The positively charged [¹⁴C]-L-arginine will bind to the resin, while the neutral [¹⁴C]-L-citrulline will flow through.
-
Quantification: Collect the eluate containing [¹⁴C]-L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Methyl-L-NIO compared to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.
Figure 3: Experimental workflow for an in vitro NOS inhibition assay.
In Vivo & Clinical Data
As of current literature, there are no published reports on in vivo animal studies or clinical trials involving this compound.[1] Its characterization has been confined to in vitro systems.
Safety and Handling
Stability and Storage:
-
The compound should be stored desiccated at -20°C for long-term stability.[6]
-
For solution-based storage, follow specific guidelines from the supplier, but generally, storage at -80°C is recommended for prepared stocks.[12]
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Wash hands thoroughly after handling.[13]
-
This product is intended for research use only and is not for human or veterinary use.[4][9]
Hazardous Decomposition:
-
Under fire conditions, hazardous decomposition products can include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride (HCl) gas.[13]
Conclusion
This compound is a valuable research tool for investigating the nitric oxide signaling pathway. Its dual inhibitory action on both NOS and DDAH provides a multi-faceted approach to reducing NO synthesis. The available quantitative data demonstrates its potency, particularly against nNOS and iNOS at higher concentrations. While the lack of in vivo data currently limits its translational potential, its well-defined in vitro profile makes it a useful compound for cellular and biochemical studies aimed at elucidating the roles of NO and DDAH in various biological contexts. Future research should focus on its in vivo efficacy, selectivity, and pharmacokinetic profile to better assess its therapeutic potential.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. apexbt.com [apexbt.com]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. L-NIO dihydrochloride | nitric oxide synthase (NOS) inhibitor | CAS# 159190-44-0 | InvivoChem [invivochem.com]
- 13. peptide.com [peptide.com]
Methyl-L-NIO Hydrochloride: An In-depth Technical Guide for a Competitive Nitric Oxide Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-L-NIO hydrochloride, systematically known as N⁵-(1-iminopropyl)-L-ornithine monohydrochloride, is a potent competitive inhibitor of nitric oxide synthase (NOS) enzymes. As a derivative of L-ornithine, it acts as a substrate analog to L-arginine, the natural substrate for NOS. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its characterization, and relevant signaling pathways.
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and immune responses. The production of NO is catalyzed by three distinct isoforms of NOS: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). While basal levels of NO are essential for homeostasis, the overproduction of NO, particularly by nNOS and iNOS, is implicated in various conditions such as neurodegenerative diseases, inflammation, and septic shock. Consequently, the development of selective NOS inhibitors is a significant area of research for therapeutic intervention. This compound serves as a valuable tool for investigating the roles of NOS in these processes.
Mechanism of Action and Selectivity
This compound functions as a competitive inhibitor by binding to the active site of NOS enzymes, thereby preventing the binding of the endogenous substrate, L-arginine. This inhibition is NADPH-dependent. While it is a potent inhibitor of all three isoforms, it exhibits a degree of selectivity, being a more potent inhibitor of nNOS compared to eNOS and iNOS[1]. However, when considering the ratio of the inhibition constant to the Michaelis-Menten constant (Ki/Km), it displays a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS)[2].
Data Presentation: Inhibitory Profile
The inhibitory potency of this compound against the three NOS isoforms is summarized in the table below. This quantitative data is essential for designing experiments and interpreting results.
| NOS Isoform | Inhibitor Constant (Ki) |
| Neuronal NOS (nNOS) | 3.0 µM[1] |
| Endothelial NOS (eNOS) | 10.0 µM[1] |
| Inducible NOS (iNOS) | 9.5 µM[1] |
Table 1: Inhibitory Constants (Ki) of this compound for NOS Isoforms.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of NOS inhibitors. The following are protocols for key in vitro and cell-based assays to characterize the inhibitory activity of this compound.
In Vitro NOS Inhibition Assay: The Citrulline Assay
This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
L-[³H]arginine or L-[¹⁴C]arginine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)
-
Cofactors: NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4)
-
For nNOS and eNOS: Calmodulin and CaCl₂
-
This compound (test inhibitor)
-
Stop Buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, L-[³H]arginine (to a final specific activity), NADPH, FAD, FMN, and BH4. For nNOS and eNOS assays, also include calmodulin and CaCl₂.
-
Inhibitor Addition: In reaction tubes, add varying concentrations of this compound. Include control tubes with the vehicle solvent only.
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme to each tube.
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding the Stop Buffer.
-
Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.
-
Quantification: Collect the eluate containing L-[³H]citrulline, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of L-[³H]citrulline produced in the presence of different inhibitor concentrations. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC₅₀ value. The Ki value can then be determined using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the concentration of L-arginine and Km is the Michaelis constant of the enzyme for L-arginine.
In Vitro NOS Inhibition Assay: Hemoglobin Capture Assay
This spectrophotometric assay measures NO production by detecting the conversion of oxyhemoglobin to methemoglobin.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)
-
L-arginine
-
Cofactors (as in the citrulline assay)
-
Oxyhemoglobin
-
This compound
-
Spectrophotometer capable of measuring absorbance at 401 nm and 420 nm
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, L-arginine, cofactors, and oxyhemoglobin.
-
Inhibitor Addition: Add varying concentrations of this compound to the cuvette.
-
Baseline Measurement: Record the baseline absorbance spectrum (400-450 nm).
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme.
-
Kinetic Measurement: Monitor the change in absorbance over time at 401 nm (the peak absorbance of methemoglobin).
-
Data Analysis: Calculate the initial rate of methemoglobin formation from the linear portion of the absorbance versus time plot. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ and Ki values as described for the citrulline assay.
Cell-Based Assay for NOS Inhibition
This assay measures NOS activity within a cellular context by quantifying the production of nitrite, a stable breakdown product of NO, using the Griess reagent.
Materials:
-
Cell line expressing the NOS isoform of interest (e.g., RAW 264.7 macrophages for iNOS, primary endothelial cells for eNOS, or neuronal cell lines for nNOS)
-
Cell culture medium and supplements
-
Stimulating agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression)
-
This compound
-
Griess Reagent (Solution A: sulfanilamide in phosphoric acid; Solution B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate and microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
iNOS Induction (if applicable): For iNOS assays, treat the cells with LPS and IFN-γ to induce iNOS expression and incubate for a sufficient period (e.g., 24 hours).
-
Inhibitor Treatment: Add varying concentrations of this compound to the cells and incubate for a predetermined time.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess Reagent A followed by Griess Reagent B to each supernatant sample in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the sodium nitrite standard solution to determine the nitrite concentration in each sample. Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the central role of nitric oxide synthases in key signaling pathways.
Caption: General Nitric Oxide Synthase (NOS) signaling pathway and point of competitive inhibition by this compound.
Caption: Simplified signaling pathway of neuronal Nitric Oxide Synthase (nNOS) and its inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for screening and characterizing NOS inhibitors like this compound.
References
The Role of Methyl-L-NIO Hydrochloride in Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-L-NIO hydrochloride, a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS), serves as a critical tool in dissecting the multifaceted roles of nitric oxide (NO) in cellular signaling. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on key signaling pathways, and detailed experimental protocols for its characterization. By inhibiting the synthesis of NO, a ubiquitous signaling molecule, this compound allows for the elucidation of NO-dependent pathways in neuroscience, oncology, and immunology. This document summarizes quantitative data on its inhibitory activity, outlines methodologies for its experimental use, and provides visual representations of the signaling cascades it modulates.
Introduction
Nitric oxide (NO) is a pleiotropic signaling molecule involved in a vast array of physiological and pathological processes, including neurotransmission, vasodilation, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three main isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3). The dysregulation of NO production is implicated in numerous diseases, making the targeted inhibition of NOS isoforms a significant area of therapeutic research.
This compound [N5-(1-iminopropyl)-L-ornithine, monohydrochloride] is a competitive inhibitor of all three NOS isoforms, exhibiting a notable selectivity for nNOS. This selectivity makes it an invaluable pharmacological tool for investigating the specific roles of nNOS in the central nervous system and other tissues. Furthermore, evidence suggests that this compound also possesses inhibitory activity against dimethylarginine dimethylaminohydrolase (DDAH), an enzyme that degrades endogenous NOS inhibitors, thereby adding another layer to its regulatory effects on NO signaling. This guide will delve into the core aspects of this compound's function and its application in signaling pathway research.
Mechanism of Action
This compound functions as a competitive inhibitor of nitric oxide synthase (NOS). It competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme. By occupying the active site, this compound prevents the conversion of L-arginine to L-citrulline and the concurrent production of nitric oxide.
The inhibitory potency of this compound varies among the different NOS isoforms, with a preference for nNOS. This selectivity is attributed to subtle structural differences in the active sites of the NOS isoforms.
Quantitative Data on Inhibitory Activity
The inhibitory efficacy of this compound and its related compounds has been quantified in various studies. The following tables summarize the key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for NOS and DDAH enzymes.
| Compound | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) | Reference |
| This compound | 3.0 | 10.0 | 9.5 | [1] |
| L-NIO | 1.7 | 3.9 | 3.9 | [2] |
| Compound | DDAH IC50 (µM) | Reference |
| This compound | 70 | [3] |
Key Signaling Pathways Modulated by this compound
The primary signaling pathway affected by this compound is the nitric oxide signaling cascade. By reducing NO bioavailability, it influences downstream effectors, most notably the cyclic guanosine monophosphate (cGMP) pathway. Additionally, through the modulation of NO levels, this compound can impact other significant pathways, including those involved in angiogenesis.
The Nitric Oxide (NO) Signaling Pathway
Inhibition of NOS by this compound directly curtails the production of NO. This has profound effects on the canonical NO/cGMP pathway. NO produced by NOS diffuses to adjacent cells and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cGMP. cGMP then acts as a second messenger, activating protein kinase G (PKG) and modulating the activity of cyclic nucleotide-gated ion channels and phosphodiesterases. By blocking NO synthesis, this compound prevents the activation of this entire cascade.
Caption: Inhibition of the Nitric Oxide Signaling Pathway by this compound.
Downstream Effects of nNOS Inhibition in Neurons
In the central nervous system, nNOS is often physically associated with the NMDA receptor via the postsynaptic density protein PSD-95.[4] Activation of the NMDA receptor leads to calcium influx, which activates nNOS and subsequent NO production. This NO can then diffuse to neighboring neurons and glial cells, influencing synaptic plasticity, neurogenesis, and, in excess, contributing to excitotoxicity. Selective inhibition of nNOS by this compound can therefore modulate these neurobiological processes by attenuating NO-mediated signaling in the brain.
Caption: Downstream neuronal signaling pathways affected by nNOS inhibition.
Angiogenesis Signaling Pathway
Nitric oxide is a known modulator of angiogenesis, the formation of new blood vessels. It can influence the expression and activity of key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of VEGF. NO can further stabilize HIF-1α, creating a positive feedback loop that enhances angiogenesis. By inhibiting NOS, this compound can disrupt this pathway, leading to a reduction in angiogenesis. This has significant implications for cancer biology, where tumor growth is dependent on neovascularization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Developing an irreversible inhibitor of human DDAH-1, an enzyme upregulated in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide signalling in the brain and its control of bodily functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Preliminary Investigation of Methyl-L-NIO Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl-L-NIO hydrochloride is a competitive inhibitor of nitric oxide synthase (NOS), an enzyme critical in a myriad of physiological and pathological processes. This document provides a preliminary technical guide on the effects of this compound, consolidating available quantitative data, outlining potential experimental protocols, and visualizing the core signaling pathway it modulates. Due to the limited availability of in-depth research specifically on the methyl ester form, this guide also draws upon data from the closely related compound, L-NIO, to provide a broader context for its mechanism of action.
Introduction to this compound
This compound, systematically named N5-(1-iminopropyl)-L-ornithine monohydrochloride, is a derivative of L-ornithine that acts as a competitive inhibitor of all three isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1] By competing with the endogenous substrate L-arginine, this compound blocks the synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.[1] Its utility as a research tool lies in its ability to probe the functional roles of NOS in various biological systems.
Quantitative Data on NOS Inhibition
The inhibitory potency of this compound varies across the different NOS isoforms. The available data, primarily from in vitro assays, is summarized below. It is important to note that some sources provide Ki values, while others report percentage inhibition at specific concentrations.
Table 1: Inhibitory Potency (Ki) of this compound against NOS Isoforms
| NOS Isoform | Ki (µM) |
| nNOS | 3.0 |
| eNOS | 10.0 |
| iNOS | 9.5 |
Data sourced from supplier technical information.
Table 2: Percentage Inhibition of NOS Isoforms by this compound
| Concentration | nNOS Inhibition (%) | eNOS Inhibition (%) | iNOS Inhibition (%) |
| 100 µM | 77 | 20 | 72 |
| 1 mM | 100 | 85 | 100 |
Data sourced from supplier technical information.
These data suggest that this compound is a more potent inhibitor of nNOS and iNOS compared to eNOS at lower concentrations.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not extensively published in peer-reviewed literature. However, a general protocol for assessing NOS inhibition in cell culture can be adapted. The following is a generalized workflow based on protocols for similar NOS inhibitors, such as L-NAME.[2]
In Vitro NOS Inhibition Assay (Griess Reagent Method)
This protocol outlines the measurement of nitrite, a stable and quantifiable breakdown product of NO, in cell culture supernatants using the Griess reagent.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages for iNOS, or other cells endogenously expressing NOS isoforms)
-
Complete cell culture medium
-
This compound
-
Lipopolysaccharide (LPS) and/or other stimulants to induce NOS expression/activity (if necessary)
-
Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation (if required): Add stimulants (e.g., LPS for iNOS induction) to the wells and incubate for a period sufficient to induce NO production (e.g., 24 hours).
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Griess Assay: a. Add an equal volume of the Griess reagent to each supernatant sample in a new 96-well plate. b. Incubate at room temperature for 10-15 minutes, protected from light. c. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Data Analysis: Calculate the percentage inhibition of NO production at each concentration of this compound relative to the stimulated, untreated control.
Signaling Pathways and Visualizations
This compound's primary mechanism of action is the direct inhibition of nitric oxide synthase, which in turn blocks the downstream signaling cascade initiated by nitric oxide.
Nitric Oxide Signaling Pathway
Nitric oxide produced by NOS diffuses across cell membranes and activates soluble guanylate cyclase (sGC). This enzyme then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG). PKG, in turn, phosphorylates various downstream targets, leading to a range of physiological effects, including smooth muscle relaxation (vasodilation), reduced platelet aggregation, and modulation of neurotransmission.
Caption: Inhibition of the Nitric Oxide Signaling Pathway by this compound.
Experimental Workflow for In Vitro NOS Inhibition Assay
The following diagram illustrates the logical flow of the experimental protocol described in section 3.1.
Caption: Workflow for assessing NOS inhibition by this compound in vitro.
Conclusion
This compound is a valuable tool for the in vitro investigation of nitric oxide synthase. The available data indicates a preferential inhibition of nNOS and iNOS over eNOS. While detailed, peer-reviewed experimental protocols and in-depth signaling pathway analyses specifically for this compound are limited, this guide provides a foundational understanding based on current knowledge. Researchers are encouraged to optimize experimental conditions for their specific systems and to further explore the downstream consequences of NOS inhibition with this compound. The provided visualizations offer a clear framework for understanding its mechanism of action and for designing experimental workflows.
References
Methyl-L-NIO hydrochloride CAS number and chemical structure
An In-depth Technical Guide to Methyl-L-NIO Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of this compound, a competitive inhibitor of nitric oxide synthase (NOS). This document details its chemical properties, inhibitory activity against NOS isoforms, and the signaling pathways it modulates.
Chemical Identity and Properties
This compound, also known as N5-(1-iminopropyl)-L-ornithine monohydrochloride, is a chemical compound used in research to study the roles of nitric oxide (NO) in various physiological and pathological processes.
Chemical Structure:
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 150403-96-6 |
| Molecular Formula | C₈H₁₇N₃O₂•HCl |
| Molecular Weight | 223.70 g/mol |
| Alternate Names | N5-(1-iminopropyl)-L-ornithine, monohydrochloride |
Mechanism of Action and Quantitative Inhibitory Activity
This compound functions as a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide from L-arginine. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). This compound exhibits differential inhibitory activity against these isoforms.
While it is a more potent inhibitor of nNOS compared to eNOS and iNOS, on a Kᵢ/Kₘ basis, it demonstrates a modest selectivity for iNOS[1]. The inhibitory constants (Kᵢ) quantify the concentration of the inhibitor required to produce half-maximum inhibition.
Table 2: Inhibitory Activity (Kᵢ) of this compound against NOS Isoforms
| NOS Isoform | Kᵢ (µM) |
| nNOS (neuronal) | 3.0 |
| eNOS (endothelial) | 10.0 |
| iNOS (inducible) | 9.5 |
Experimental Protocols
The following is a generalized experimental protocol for determining the inhibitory activity of this compound on NOS isoforms. This method is based on the widely used L-citrulline conversion assay.
Protocol: Determination of NOS Inhibition by L-Citrulline Conversion Assay
Objective: To measure the inhibitory potency (Kᵢ) of this compound on purified nNOS, eNOS, and iNOS.
Principle: This assay quantifies the enzymatic conversion of radiolabeled L-arginine to L-citrulline by NOS. The amount of radiolabeled L-citrulline produced is directly proportional to the enzyme's activity.
Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes
-
L-[¹⁴C]-Arginine
-
NADPH
-
Calcium Chloride (CaCl₂)
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound
-
Dowex AG 50WX-8 resin (sodium form)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reagent Preparation: Prepare a master mix in the assay buffer containing L-[¹⁴C]-Arginine, NADPH, CaCl₂, calmodulin (for nNOS and eNOS), and BH₄.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. A vehicle control (buffer only) should be included.
-
Reaction Initiation: In microcentrifuge tubes, add the assay buffer, the appropriate NOS enzyme isoform, and varying concentrations of this compound or vehicle.
-
Enzymatic Reaction: Start the reaction by adding the master mix to each tube.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA).
-
Separation of L-Citrulline: Apply the reaction mixture to columns containing Dowex AG 50WX-8 resin. The resin binds the unreacted L-[¹⁴C]-Arginine, allowing the newly formed L-[¹⁴C]-Citrulline to be collected in the eluate.
-
Quantification: Add a scintillation cocktail to the eluate and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of L-citrulline formation for each inhibitor concentration. The Kᵢ value can be determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
Signaling Pathway Modulation
By inhibiting NOS, this compound directly impacts the nitric oxide signaling pathway. A primary downstream effector of NO is soluble guanylate cyclase (sGC). Activation of sGC by NO leads to the conversion of GTP to cyclic guanosine monophosphate (cGMP), a second messenger that activates protein kinase G (PKG) and other downstream targets, ultimately leading to various physiological responses such as smooth muscle relaxation (vasodilation).
Figure 1. Inhibition of the Nitric Oxide Signaling Pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the effect of this compound on cellular nitric oxide production.
Figure 2. General workflow for evaluating the inhibitory effect of this compound on cellular NO production.
References
Unlocking Therapeutic Potential: A Technical Guide to Emerging Research Areas for Methyl-L-NIO Hydrochloride
For Immediate Release
[City, State] – [Date] – Methyl-L-NIO hydrochloride, a competitive inhibitor of nitric oxide synthase (NOS) and a potential modulator of dimethylarginine dimethylaminohydrolase (DDAH), presents a compelling subject for advanced research in drug development. This technical guide delineates promising research avenues for this compound, offering detailed experimental protocols and summarizing key quantitative data to inform and accelerate future investigations by researchers, scientists, and drug development professionals.
Executive Summary
This compound has demonstrated inhibitory activity against all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) and the enzyme DDAH. The overproduction of nitric oxide (NO) is implicated in a range of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer. By modulating the NOS and DDAH pathways, this compound holds the potential for therapeutic intervention in these areas. This document outlines key research directions to explore this potential, focusing on its isoform selectivity, its efficacy in relevant disease models, and its dual-action mechanism.
Core Compound Data
A critical aspect of understanding the therapeutic potential of this compound lies in its inhibitory activity. The following tables summarize the available quantitative data for its effects on NOS isoforms and DDAH.
Table 1: Inhibitory Activity of this compound against Nitric Oxide Synthase (NOS) Isoforms
| Isoform | Parameter | Value (µM) |
| nNOS | K_i | 3.0 |
| eNOS | K_i | 10.0 |
| iNOS | K_i | 9.5 |
Data sourced from publicly available information.
Table 2: Inhibitory Activity of this compound against Human Dimethylarginine Dimethylaminohydrolase (hDDAH)
| Enzyme | Parameter | Value (µM) |
| hDDAH | IC_50 | 70 |
Data sourced from publicly available information.[1]
Table 3: Percentage Inhibition of NOS Isoforms by this compound
| Concentration (µM) | nNOS Inhibition (%) | eNOS Inhibition (%) | iNOS Inhibition (%) |
| 100 | 77 | 20 | 72 |
| 1000 | 100 | 85 | 100 |
Data sourced from publicly available information.[1]
Proposed Research Areas and Experimental Protocols
Based on the existing data, the following research areas are proposed to further elucidate the therapeutic utility of this compound.
Research Area 1: Elucidating the Therapeutic Potential in Cancer
Rationale: The tumor microenvironment often exhibits elevated levels of NO, which can promote angiogenesis, metastasis, and resistance to therapy.[2] By inhibiting NOS, this compound could potentially disrupt these pro-tumorigenic processes.
Key Experiments:
-
In Vitro Cancer Cell Migration and Invasion Assay: To assess the effect of this compound on the metastatic potential of cancer cells.
-
In Vivo Xenograft Model of Human Colorectal Cancer: To evaluate the in vivo efficacy of this compound in a tumor model known to be influenced by NOS activity.
This protocol is adapted from established methods for assessing cancer cell motility.[3][4][5]
Objective: To determine the effect of this compound on the migration and invasion of human colorectal cancer cell lines (e.g., HT-29, HCT 116).
Materials:
-
Human colorectal cancer cell lines (HT-29, HCT 116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile water or PBS)
-
24-well plates with 8.0 µm pore size inserts (for invasion assay, inserts coated with Matrigel)
-
Pipette tips
-
Crystal Violet staining solution
-
Microscope with imaging capabilities
Procedure:
Wound Healing (Migration) Assay:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh media containing various concentrations of this compound (e.g., 0, 10, 50, 100 µM).
-
Image the scratch at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Quantify the rate of wound closure.
Transwell Invasion Assay:
-
Rehydrate Matrigel-coated inserts according to the manufacturer's instructions.
-
Seed cancer cells in the upper chamber in serum-free media containing various concentrations of this compound.
-
Add complete media (with chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane with Crystal Violet.
-
Count the number of invading cells under a microscope.
Expected Outcome: A dose-dependent decrease in wound healing rate and cell invasion would suggest that this compound has anti-metastatic properties.
Research Area 2: Investigating the Neuroprotective Effects in Neuroinflammation
Rationale: Overproduction of NO by nNOS and iNOS is a key factor in the pathology of neuroinflammatory and neurodegenerative diseases.[6] The inhibitory action of this compound on these isoforms suggests a potential neuroprotective role.
Key Experiments:
-
In Vitro Model of Neuroinflammation: To assess the ability of this compound to protect neurons from inflammatory damage.
-
In Vivo Model of Focal Cerebral Ischemia: To evaluate the neuroprotective efficacy of this compound in an animal model of stroke.
This protocol is based on a model that utilizes the related compound L-NIO to induce focal ischemia.[7]
Objective: To determine if administration of this compound can reduce infarct volume and improve neurological outcome following focal cerebral ischemia in rats.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound (sterile solution for injection)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump
-
TTC (2,3,5-triphenyltetrazolium chloride) stain
-
Neurological scoring system
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Induce focal cerebral ischemia via a method such as middle cerebral artery occlusion (MCAO).
-
Administer this compound (intraperitoneally or intravenously) at various doses and time points post-ischemia. A control group will receive a vehicle injection.
-
Monitor the animals for a set period (e.g., 24-72 hours).
-
Assess neurological deficits using a standardized scoring system.
-
At the end of the experiment, euthanize the animals and perfuse the brains.
-
Section the brains and stain with TTC to visualize the infarct area.
-
Quantify the infarct volume.
Expected Outcome: A reduction in infarct volume and improvement in neurological scores in the this compound-treated group compared to the control group would indicate a neuroprotective effect.
Research Area 3: Characterizing the Dual Inhibition of NOS and DDAH
Rationale: this compound inhibits both NOS and DDAH. DDAH is the primary enzyme responsible for the degradation of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS.[8] Inhibition of DDAH would lead to an accumulation of ADMA, thereby further reducing NOS activity. This dual mechanism could offer a more potent and sustained inhibition of NO production.
Key Experiments:
-
DDAH Activity Assay in Cell Lysates: To confirm and characterize the inhibitory effect of this compound on DDAH activity.
-
Measurement of Intracellular ADMA Levels: To determine if inhibition of DDAH by this compound leads to an increase in intracellular ADMA.
This protocol is adapted from established methods for measuring DDAH activity.[9][10]
Objective: To quantify the inhibitory effect of this compound on DDAH activity in cultured cells (e.g., endothelial cells).
Materials:
-
Cultured endothelial cells (e.g., HUVECs)
-
This compound
-
Cell lysis buffer
-
ADMA as a substrate
-
Reagents for colorimetric detection of citrulline (product of DDAH activity)
-
Microplate reader
Procedure:
-
Culture endothelial cells to confluency.
-
Lyse the cells and prepare a cell lysate containing the DDAH enzyme.
-
In a microplate, incubate the cell lysate with ADMA and various concentrations of this compound.
-
Allow the enzymatic reaction to proceed for a set time at 37°C.
-
Stop the reaction and add the colorimetric reagents to detect the amount of citrulline produced.
-
Measure the absorbance using a microplate reader.
-
Calculate the DDAH activity and the IC50 value for this compound.
Expected Outcome: A dose-dependent decrease in citrulline production will confirm the inhibitory activity of this compound on DDAH and allow for the determination of its potency.
Visualizing the Pathways and Workflows
To facilitate a deeper understanding of the mechanisms and experimental designs, the following diagrams illustrate the key signaling pathways and workflows.
Caption: NOS signaling pathway in cancer and the inhibitory action of this compound.
Caption: The DDAH-NOS pathway and the dual inhibitory effects of this compound.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Conclusion and Future Directions
This compound is a promising pharmacological tool with the potential for therapeutic development in oncology and neurology. The proposed research areas provide a roadmap for a comprehensive evaluation of its efficacy and mechanism of action. Future research should also focus on pharmacokinetic and pharmacodynamic studies to optimize dosing and administration routes, as well as broader toxicity screening. The dual inhibition of NOS and DDAH warrants further investigation to understand the synergistic potential of this unique mode of action. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this compound.
References
- 1. This compound | NO Synthase | 150403-96-6 | Invivochem [invivochem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 4. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide modulation in neuroinflammation and the role of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A stable-isotope based technique for the determination of dimethylarginine dimethylaminohydrolase (DDAH) activity in mouse tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Methyl-L-NIO Hydrochloride for DDAH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the selectivity of Methyl-L-NIO hydrochloride, a notable inhibitor of Dimethylarginine Dimethylaminohydrolase (DDAH). A comprehensive review of its inhibitory action on DDAH and its cross-reactivity with Nitric Oxide Synthase (NOS) isoforms is presented. This document serves as a critical resource for researchers engaged in the study of the DDAH-ADMA-NO pathway and for professionals in the field of drug discovery and development targeting enzymes involved in nitric oxide regulation. Detailed experimental methodologies and quantitative data are provided to facilitate reproducible research and informed decision-making.
Introduction
The enzyme Dimethylarginine Dimethylaminohydrolase (DDAH) plays a pivotal role in the regulation of nitric oxide (NO) production. It achieves this by metabolizing asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of Nitric Oxide Synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[1][2] By degrading ADMA, DDAH effectively increases the bioavailability of L-arginine for NOS, thereby promoting NO synthesis.[2][3] The dysregulation of the DDAH-ADMA-NO pathway has been implicated in a variety of pathological conditions, making DDAH a compelling therapeutic target.
This compound, a derivative of L-N5-(1-iminoethyl)ornithine, has emerged as an inhibitor of DDAH. Understanding its selectivity for DDAH over the NOS isoforms is paramount for its development as a specific pharmacological tool or therapeutic agent. This guide synthesizes the available quantitative data on the inhibitory profile of this compound and provides detailed experimental protocols for the assessment of DDAH and NOS activity.
The DDAH-ADMA-NO Signaling Pathway
The interplay between DDAH, ADMA, and NOS is a critical signaling axis in numerous physiological processes. The following diagram illustrates this pathway and the point of intervention for this compound.
Quantitative Data on Inhibitor Selectivity
The selectivity of an inhibitor is a critical determinant of its utility in research and medicine. The following tables summarize the known inhibitory activities of this compound and its parent compound, L-NIO, against DDAH and the three NOS isoforms.
Table 1: Inhibitory Activity of this compound
| Enzyme Target | Inhibitory Activity |
| Human DDAH | IC50: 70 µM[4] |
| Neuronal NOS (nNOS) | Ki: 3.0 µM[5] |
| Endothelial NOS (eNOS) | Ki: 100 µM[5] |
| Inducible NOS (iNOS) | Ki: 9.5 µM[5] |
Table 2: Inhibitory Activity of L-NIO (for comparison)
| Enzyme Target | Inhibitory Activity |
| Neuronal NOS (nNOS) | Ki: 1.7 µM[6] |
| Endothelial NOS (eNOS) | Ki: 3.9 µM[6] |
| Inducible NOS (iNOS) | Ki: 3.9 µM[6] |
Based on the available data, this compound demonstrates a preference for inhibiting nNOS and iNOS over DDAH and eNOS. Its parent compound, L-NIO, is a potent and non-selective NOS inhibitor.[6]
Experimental Protocols
Accurate determination of inhibitor selectivity relies on robust and well-defined experimental protocols. The following sections detail the methodologies for assessing DDAH and NOS inhibition.
DDAH Inhibition Assay (Colorimetric Method)
This protocol is adapted from established colorimetric assays for DDAH activity, which measure the production of L-citrulline from ADMA.
Experimental Workflow:
Materials:
-
Recombinant human DDAH1
-
Asymmetric dimethylarginine (ADMA)
-
This compound
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Trichloroacetic acid (TCA) or other suitable acid for reaction termination
-
Color reagent: A mixture of diacetyl monoxime and thiosemicarbazide in an acidic solution.
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing phosphate buffer, recombinant DDAH1, and ADMA.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding an equal volume of TCA solution to each well. This will precipitate the enzyme.
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Color Development: Transfer the supernatant to a new microplate. Add the color reagent to each well.
-
Heating: Heat the plate at a specific temperature (e.g., 95°C) for a set duration to allow for the colorimetric reaction between L-citrulline and the reagent to occur.
-
Absorbance Measurement: After cooling to room temperature, measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of DDAH inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of DDAH activity.
NOS Inhibition Assay (Griess Reagent Method)
This protocol measures the production of nitrite, a stable breakdown product of NO, to determine NOS activity.
Experimental Workflow:
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
L-Arginine
-
NADPH
-
Calmodulin and CaCl2 (for nNOS and eNOS assays)
-
This compound
-
HEPES buffer (e.g., 50 mM, pH 7.4)
-
Griess Reagent:
-
Reagent A: Sulfanilamide in an acidic solution
-
Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare a reaction mixture containing HEPES buffer, the specific NOS isoform, L-arginine, and necessary cofactors (NADPH for all; Ca2+/Calmodulin for nNOS and eNOS).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a control group with no inhibitor.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for NO production.
-
Griess Reaction: a. Add Griess Reagent A to each well and incubate for a short period (e.g., 5-10 minutes) at room temperature, protected from light. b. Add Griess Reagent B to each well and incubate for another short period to allow the diazonium salt to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the amount of nitrite produced in each sample. Construct a dose-response curve and determine the IC50 or Ki value for this compound against each NOS isoform.
Discussion and Conclusion
The quantitative data presented in this guide indicates that this compound is a multi-target inhibitor, with a notable preference for nNOS and iNOS over DDAH and eNOS. Its IC50 value of 70 µM against human DDAH suggests a moderate inhibitory potency for this enzyme.[4] However, its significantly lower Ki values for nNOS (3.0 µM) and iNOS (9.5 µM) indicate a more potent inhibition of these NOS isoforms.[5] The selectivity for nNOS and iNOS over eNOS (Ki of 100 µM) is also apparent.[5]
This selectivity profile has important implications for the use of this compound in research. When used at concentrations sufficient to inhibit DDAH, it is likely to also exert significant inhibitory effects on nNOS and iNOS. Therefore, attributing any observed physiological or cellular effects solely to DDAH inhibition when using this compound requires careful consideration and potentially the use of additional, more selective pharmacological tools.
For drug development professionals, the observed lack of high selectivity for DDAH may limit the therapeutic potential of this compound as a DDAH-specific agent. However, its profile as a dual nNOS/iNOS inhibitor with weaker DDAH and eNOS activity could be of interest in pathological conditions where the overactivity of both nNOS and iNOS is implicated.
References
- 1. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 2. The DDAH/ADMA pathway is a critical regulator of NO signalling in vascular homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDAH says NO to ADMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | NO Synthase | 150403-96-6 | Invivochem [invivochem.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Methyl-L-NIO Hydrochloride in Vitro NOS Inhibition Assays
Introduction
Methyl-L-NIO hydrochloride is a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Overproduction of NO is implicated in various pathological conditions, making NOS inhibitors like this compound valuable tools for research and potential therapeutic development. These application notes provide detailed protocols for assessing the in vitro inhibitory activity of this compound against NOS using both purified enzyme and cell-based assays.
Mechanism of Action: this compound acts as a competitive inhibitor of all three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). It competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide.[2] The inhibitory potency of related compounds such as L-NIO has been quantified, with Ki values in the low micromolar range for all isoforms.[2][3]
Data Presentation
The inhibitory activity of L-NIO, a close analog of Methyl-L-NIO, against the three NOS isoforms is summarized in the table below. These values serve as a reference for the expected potency of Methyl-L-NIO.
| Compound | nNOS (neuronal) K | eNOS (endothelial) K | iNOS (inducible) K |
| L-NIO | 1.7[2][3] | 3.9[2][3] | 3.9[2][3] |
Signaling Pathway Diagram
Caption: Nitric oxide synthesis pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro NOS Inhibition Assay Using Purified Enzyme
This protocol describes the determination of NOS inhibition by this compound using a purified NOS enzyme and measuring the production of nitric oxide's stable metabolites, nitrite and nitrate, via the Griess assay.[4]
Materials and Reagents:
-
Purified NOS enzyme (nNOS, eNOS, or iNOS)
-
This compound
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl₂)
-
NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Nitrate Reductase
-
Griess Reagent A (Sulfanilamide in acid)
-
Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride in acid)
-
Sodium Nitrite (for standard curve)
-
96-well microplate
-
Microplate reader (540 nm absorbance)
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, L-arginine, NADPH, BH4, Calmodulin, and CaCl₂ in NOS Assay Buffer.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing NOS Assay Buffer, purified NOS enzyme, NADPH, BH4, Calmodulin (if using nNOS/eNOS), and CaCl₂.
-
Inhibitor Addition: Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (no inhibitor).
-
Initiate Reaction: Start the enzymatic reaction by adding L-arginine to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Nitrate Reduction: Stop the reaction and add nitrate reductase to each well to convert any nitrate to nitrite. Incubate as recommended by the supplier.
-
Griess Assay:
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NOS inhibition for each concentration of this compound compared to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: Cell-Based iNOS Inhibition Assay
This protocol outlines the procedure for evaluating the inhibitory effect of this compound on inducible NOS (iNOS) activity in a cellular context, using a macrophage cell line like RAW 264.7.
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ) (optional, for enhanced iNOS induction)
-
This compound
-
Griess Reagent A and B
-
Sodium Nitrite
-
96-well cell culture plate
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (540 nm absorbance)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Cell Treatment:
-
Remove the old medium.
-
Add fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
-
iNOS Induction: Induce iNOS expression by adding LPS (e.g., 1 µg/mL) and optionally IFN-γ to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours in a CO₂ incubator.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Griess Assay:
-
In a new 96-well plate, mix an equal volume of the collected supernatant and Griess Reagent A. Incubate for 5-10 minutes at room temperature, protected from light.
-
Add an equal volume of Griess Reagent B and incubate for another 5-10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis:
-
Create a nitrite standard curve.
-
Determine the nitrite concentration in the supernatants.
-
Calculate the percentage of iNOS inhibition at each concentration of this compound relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for the cell-based iNOS inhibition assay.
References
Application Notes and Protocols for Inducing Focal Cerebral Ischemia in Rats using Methyl-L-NIO Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Focal cerebral ischemia, a condition characterized by reduced blood flow to a specific brain region, is a major cause of disability and mortality worldwide. To develop effective therapeutic interventions, robust and reproducible animal models are essential. One such model involves the use of Methyl-L-NIO hydrochloride (L-NIO), a potent inhibitor of nitric oxide synthase (NOS), to induce focal cerebral ischemia in rats. L-NIO primarily targets the endothelial nitric oxide synthase (eNOS) isoform, leading to vasoconstriction and subsequent ischemic injury.[1]
This document provides detailed application notes and protocols for the induction of focal cerebral ischemia in rats using this compound. The described model, established by Van Slooten et al. (2015), offers several advantages, including low surgical complexity, high reproducibility of infarcts, and zero mortality.[1][2]
Mechanism of Action
This compound is a competitive inhibitor of all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS). However, it displays a greater effect on the endothelial isoform (eNOS).[1] Under normal physiological conditions, eNOS produces nitric oxide (NO), a potent vasodilator that plays a crucial role in maintaining cerebral blood flow (CBF). By inhibiting eNOS, L-NIO reduces the bioavailability of NO in the cerebral vasculature. This leads to vasoconstriction, a significant reduction in local cerebral blood flow, and subsequent ischemic neuronal death in the targeted brain region.[1][3][4] The inhibition of eNOS can also trigger inflammatory responses, further contributing to the pathophysiology of the ischemic event.[1]
Data Presentation
The following tables summarize quantitative data from studies utilizing NOS inhibitors to model cerebral ischemia in rats.
Table 1: Infarct Volume Following NOS Inhibition in Rats
| NOS Inhibitor | Animal Strain | Duration of Ischemia | Reperfusion Time | Brain Region | Infarct Volume | Reference |
| This compound | Sprague Dawley | Not specified | 3 days | Striatum | 8.5 ± 5.3% of contralateral striatum | [1][2] |
| L-NAME | Wistar | 2 hours | 3 days | Hemisphere | 144.3 ± 19.6 mm³ (vs. 60.9 ± 30.5 mm³ in control) | [5] |
| L-NAME | Wistar | 2 hours | 3 days | Cortex | 93.3 ± 15.2 mm³ (vs. 33.8 ± 21.9 mm³ in control) | [5] |
| L-NAME | Wistar | 2 hours | 3 days | Subcortex | 51.0 ± 5.5 mm³ (vs. 25.1 ± 9.4 mm³ in control) | [5] |
Table 2: Neurological Deficit Scores Following NOS Inhibition in Rats
| NOS Inhibitor | Animal Strain | Time Post-Ischemia | Neurological Score (Mean ± SEM) | Scoring System | Reference |
| L-NAME | Wistar | Day 1 | 2.8 ± 0.3 (vs. 1.4 ± 0.4 in control) | 0-4 scale (higher is worse) | [5] |
| L-NAME | Wistar | Day 2 | 2.7 ± 0.3 (vs. 1.3 ± 0.4 in control) | 0-4 scale (higher is worse) | [5] |
| L-NAME | Wistar | Day 3 | 2.6 ± 0.3 (vs. 1.1 ± 0.4 in control) | 0-4 scale (higher is worse) | [5] |
Table 3: Cerebral Blood Flow Changes Following NOS Inhibition in Rats
| NOS Inhibitor | Animal Strain | Brain Region | Change in Cerebral Blood Flow | Measurement Technique | Reference |
| L-NAME | Conscious Rats | Cerebellum | 79 ± 4 to 45 ± 1 ml 100 g⁻¹ min⁻¹ | [¹⁴C]iodoantipyrine autoradiography | [2] |
| L-NAME | Conscious Rats | Medulla Oblongata | 76 ± 4 to 47 ± 2 ml 100 g⁻¹ min⁻¹ | [¹⁴C]iodoantipyrine autoradiography | [2] |
| L-NAME | Conscious Rats | Cortex | 117 ± 6 to 72 ± 2 ml 100 g⁻¹ min⁻¹ | [¹⁴C]iodoantipyrine autoradiography | [2] |
| L-NMMA | Rat | Cerebral Cortices & Deep Structures | Significant reduction | [¹⁴C]iodoantipyrine autoradiography | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% normal saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound to prepare a 2 µM solution.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of sterile PBS or 0.9% normal saline to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Store the prepared solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Induction of Focal Cerebral Ischemia via Intrastriatal Infusion of this compound and Jugular Vein Occlusion
Materials and Animals:
-
Adult male Sprague Dawley rats (250-350 g)
-
This compound solution (2 µM)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump and syringe
-
Surgical instruments for jugular vein occlusion
-
Suture material
-
Heating pad to maintain body temperature
Procedure:
Part A: Surgical Preparation
-
Anesthetize the rat using an appropriate anesthetic agent and mount it in a stereotaxic frame. Maintain anesthesia throughout the surgical procedure.
-
Maintain the rat's body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp to expose the skull. Clean the skull surface with sterile saline.
-
Identify and mark the bregma.
Part B: Jugular Vein Occlusion
-
Make a ventral midline incision in the neck to expose the right jugular vein.
-
Carefully dissect the vein from the surrounding tissue.
-
Ligate the jugular vein at two points and cut between the ligatures to achieve occlusion.
-
Suture the neck incision.
Part C: Intrastriatal Infusion of this compound
-
Based on a rat brain atlas, determine the stereotaxic coordinates for the striatum. The following coordinates relative to bregma are a suggested starting point for adult Sprague Dawley rats and should be optimized for your specific experimental setup:
-
Anterior-Posterior (AP): +0.5 mm
-
Medial-Lateral (ML): ±3.0 mm
-
Dorsal-Ventral (DV): -5.0 mm from the dura
-
-
Drill a small burr hole in the skull at the determined coordinates.
-
Carefully lower the injection needle to the target depth in the striatum.
-
Infuse a total volume of 3-5 µL of the 2 µM this compound solution at a slow and constant rate (e.g., 0.5 µL/min) using a microinjection pump.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
Suture the scalp incision.
Part D: Post-Operative Care
-
Administer appropriate post-operative analgesia as per institutional guidelines.
-
Allow the rat to recover from anesthesia in a warm and clean cage.
-
Monitor the animal closely for any signs of distress.
-
Provide easy access to food and water.
Protocol 3: Assessment of Neurological Deficits
Neurological function can be assessed at various time points post-ischemia (e.g., 24h, 48h, 72h) using a standardized scoring system. The Modified Neurological Severity Score (mNSS) is a composite score that evaluates motor, sensory, balance, and reflex functions. A common scoring scale ranges from 0 (no deficit) to 18 (maximal deficit).
Protocol 4: Quantification of Infarct Volume
-
At the desired endpoint, euthanize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Carefully remove the brain and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brain in a sucrose solution.
-
Section the brain into coronal slices of a defined thickness (e.g., 20 µm).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) or a histological stain such as Hematoxylin and Eosin (H&E). TTC stains viable tissue red, leaving the infarcted area white.
-
Capture images of the stained sections and use image analysis software to measure the infarct area in each slice.
-
Calculate the total infarct volume by integrating the infarct area over the thickness of the sections. Corrections for brain edema may be necessary for accurate quantification.
Signaling Pathways and Visualizations
The induction of focal cerebral ischemia by this compound is primarily mediated by the inhibition of endothelial nitric oxide synthase (eNOS). The following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Signaling pathway of this compound-induced focal cerebral ischemia.
Caption: Experimental workflow for inducing and assessing focal cerebral ischemia.
Caption: Logical flow of the research process using the L-NIO model.
References
- 1. researchgate.net [researchgate.net]
- 2. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Low dose L-NAME reduces infarct volume in the rat MCAO/reperfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effect of Aging on Nitric Oxide Production during Cerebral Ischemia and Reperfusion in Wistar Rats and Spontaneous Hypertensive Rats: An In Vivo Microdialysis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Preparation of Methyl-L-NIO Hydrochloride Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of Methyl-L-NIO hydrochloride, a competitive nitric oxide synthase (NOS) inhibitor. Accurate preparation of this stock solution is critical for reliable and reproducible experimental results in studies of signaling pathways involving nitric oxide. This guide includes chemical and physical properties, a step-by-step preparation protocol, and recommendations for storage to ensure the stability and efficacy of the compound.
Introduction
This compound (N5-(1-iminopropyl)-L-ornithine, monohydrochloride) is a valuable chemical tool for investigating the physiological and pathophysiological roles of nitric oxide (NO).[1] As a competitive inhibitor of nitric oxide synthase (NOS), it blocks the conversion of L-arginine to NO.[2] There are three main isoforms of NOS: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[2] While Methyl-L-NIO and its analogs like ethyl-L-NIO are more potent inhibitors of nNOS compared to eNOS or iNOS, they do not exhibit significant biological selectivity for nNOS over eNOS when expressed on a Ki/Km basis.[2] Given that overproduction of NO is implicated in various disease states, NOS inhibitors are important potential therapeutic agents.[2] Proper preparation and storage of this compound stock solutions are paramount to ensure the integrity of research outcomes.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its correct handling and use.
| Property | Value | Reference |
| Alternate Names | N5-(1-iminopropyl)-L-ornithine, monohydrochloride | [1] |
| CAS Number | 150403-96-6 | [1] |
| Molecular Formula | C₈H₁₇N₃O₂•HCl | [1] |
| Molecular Weight | 223.70 g/mol | [1] |
| Appearance | Crystalline solid | [3] |
| Storage Temperature | -20°C | [3][4][5] |
| Stability | ≥ 4 years (when stored properly) | [3] |
Solubility Data for Related Compounds:
| Compound | Solvent | Solubility |
| L-NIO dihydrochloride | H₂O | 50 mg/mL (with sonication)[4][5] |
| DMSO | 33.33 mg/mL (with sonication)[4][5] | |
| L-NIO (hydrochloride) | Water | 100 mg/mL[3] |
| PBS (pH 7.2) | 10 mg/mL[3] | |
| DMSO | 20 mg/mL[3] | |
| DMF | 20 mg/mL[3] | |
| Ethanol | 20 mg/mL[3] | |
| Vinyl-L-NIO (hydrochloride) | DMSO | 50 mg/mL[6] |
| Dimethyl formamide | 50 mg/mL[6] | |
| Ethanol | ≤30 mg/mL[6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber, polypropylene or glass vials
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature for at least one hour before opening to prevent condensation of moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh out 2.24 mg of this compound.
-
Solvent Addition: Add 1 mL of anhydrous, sterile DMSO to the vial containing the weighed compound.
-
Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution if necessary.[4][5]
-
Aliquoting: For ease of use and to minimize freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, amber vials.
-
Storage: Store the stock solution aliquots at -20°C.[3][4][5] Under these conditions, the stock solution should be stable for several months.[4][5]
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[7]
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow:
Caption: Workflow for preparing a 10 mM this compound stock solution.
Signaling Pathway Inhibition:
References
- 1. scbt.com [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. biocrick.com [biocrick.com]
- 5. L-NIO dihydrochloride | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. apexbt.com [apexbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Methyl-L-NIO Hydrochloride in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
I. Application Notes
Introduction
N5-(1-iminoethyl)-L-ornithine hydrochloride, commonly known as L-NIO hydrochloride, is a potent pharmacological tool used extensively in neuroscience research. While the specific methyl ester, Methyl-L-NIO, is also a competitive nitric oxide synthase (NOS) inhibitor, the vast majority of published research focuses on L-NIO.[1] This document will primarily detail the applications and protocols for L-NIO hydrochloride, a potent, non-selective, and NADPH-dependent inhibitor of all three nitric oxide synthase (NOS) isoforms.[2][3][4] It serves as a critical agent for investigating the multifaceted roles of nitric oxide (NO), a key gaseous neurotransmitter, in the central nervous system.
Mechanism of Action
Nitric oxide is synthesized from L-arginine by the action of nitric oxide synthase (NOS) enzymes.[5][6] There are three primary isoforms of NOS:
-
Neuronal NOS (nNOS or NOS1): Found in neuronal cells, it plays a role in cell communication and information storage.[5][7]
-
Endothelial NOS (eNOS or NOS3): Located in endothelial cells, it is crucial for the regulation of vascular function.[5][7]
-
Inducible NOS (iNOS or NOS2): Expressed in response to immunological stimuli and oxidative stress, producing large amounts of NO for defense mechanisms.[5][8]
L-NIO acts as a competitive inhibitor for all three isoforms, blocking the conversion of L-arginine to L-citrulline and thereby preventing the synthesis of nitric oxide.[3][9] This non-selective inhibition allows researchers to probe the overall physiological and pathological effects of NO signaling in various experimental models.
Key Applications in Neuroscience
-
Synaptic Plasticity and Long-Term Potentiation (LTP): Nitric oxide is implicated as a retrograde messenger in synaptic plasticity.[10] L-NIO is used to block NO synthesis to determine its role in the induction and maintenance of LTP, a cellular correlate of learning and memory.[11][12] Studies have shown that NOS inhibitors can block the induction of LTP in the hippocampus.[11]
-
Cerebral Blood Flow (CBF) Regulation: NO is a potent vasodilator and plays a significant role in maintaining basal cerebral blood flow.[13] L-NIO administration is used in animal models to induce vasoconstriction and reduce CBF, allowing for the investigation of NO's role in neurovascular coupling and cerebrovascular regulation.[14]
-
Modeling Ischemic Stroke: Due to its vasoconstrictive properties, direct intrastriatal infusion of L-NIO can be used to create a consistent and reproducible model of focal cerebral ischemia (stroke) in rats.[3][15][16] This model offers advantages such as low mortality and reduced surgical complexity compared to other models.[15]
-
Neuroinflammation and Vascular Injury: Overproduction of NO by iNOS can contribute to inflammatory processes. L-NIO has been shown to have protective effects in models of immune complex-induced vasculitis, indicating that NO is a key mediator in this form of vascular injury.[8][17]
II. Quantitative Data
The inhibitory activity of L-NIO against the different NOS isoforms is summarized below.
| Compound | Target Isoform | Inhibitory Constant (Ki) | IC50 Value | Species | Reference |
| L-NIO | nNOS | 1.7 µM | - | Rat | [3][4][9] |
| L-NIO | eNOS | 3.9 µM | - | Bovine | [3][4][9] |
| L-NIO | iNOS | 3.9 µM | 9 µM | Mouse (RAW 264.7 cells) | [3][4][9] |
| L-NIO | - | - | ~65 µM (in vivo) | Rat (dermal vasculitis) | [17] |
III. Experimental Protocols
Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)
This protocol describes a method to measure the inhibitory effect of L-NIO on NOS activity in cell or tissue lysates using a Griess assay, which detects nitrite, a stable breakdown product of NO.[5][7]
Methodology:
-
Sample Preparation:
-
Assay Procedure (96-well plate format):
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in NOS Assay Buffer.[18]
-
Sample Wells: To each well, add 30-60 µL of lysate (containing 200-400 µg of protein).[5]
-
Controls:
-
Positive Control: Lysate with a known NOS inhibitor.
-
Vehicle Control: Lysate with the solvent used to dissolve L-NIO.
-
Background Control: Lysate without the addition of L-arginine substrate.
-
-
Add varying concentrations of L-NIO hydrochloride (dissolved in water or assay buffer) to the test wells.[9]
-
Add NOS cofactors (e.g., NADPH, FAD, FMN, tetrahydrobiopterin) to all wells except the background control.[5]
-
Adjust the total volume in each well to ~100 µL with NOS Assay Buffer.
-
Initiate the reaction by adding the NOS substrate (L-arginine).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Nitrite Detection (Griess Assay):
-
To stop the reaction and measure nitrite production, add 50 µL of Griess Reagent 1 (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.[18]
-
Incubate for 5-10 minutes at room temperature, protected from light.[18]
-
Add 50 µL of Griess Reagent 2 (e.g., 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride) to each well.[18]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.[18]
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage inhibition of NOS activity by L-NIO compared to the vehicle control.
-
Protocol 2: In Vivo Administration for Cerebral Blood Flow and Blood Pressure Studies in Rats
This protocol describes the intravenous administration of L-NIO to assess its impact on systemic blood pressure and cerebral blood flow.
Methodology:
-
Animal Preparation:
-
Anesthetize an adult rat (e.g., Sprague Dawley) following approved institutional guidelines.
-
Surgically implant catheters into the femoral artery for blood pressure monitoring and the femoral vein for intravenous drug administration.
-
For CBF measurement, utilize techniques such as laser Doppler flowmetry over the cerebral cortex or MRI-based approaches like arterial spin labeling.[14]
-
-
Experimental Procedure:
-
Allow the animal to stabilize and record stable baseline readings for mean arterial pressure (MAP) and CBF for at least 30 minutes.
-
Dissolve L-NIO dihydrochloride in sterile saline.
-
Administer L-NIO intravenously. A dose-dependent increase in blood pressure is typically observed with doses ranging from 0.03 to 300 mg/kg.[8][17]
-
Continuously monitor and record MAP and CBF throughout the experiment.
-
To confirm that the observed effects are due to NOS inhibition, the effects of L-NIO can be reversed by a subsequent intravenous administration of L-arginine (e.g., 30-100 mg/kg), but not D-arginine.[8][17]
-
-
Data Analysis:
-
Calculate the percentage change in MAP and CBF from the baseline measurements at different time points after L-NIO administration.
-
Analyze the dose-response relationship for L-NIO's effect on these parameters.
-
Protocol 3: Induction of Focal Cerebral Ischemia in Rats via Intrastriatal L-NIO Infusion
This protocol details a method to create a stroke model by directly infusing L-NIO into the brain.[15]
Methodology:
-
Animal Preparation:
-
Anesthetize an adult male Sprague Dawley rat and place it in a stereotaxic frame.
-
Expose the skull and drill a small burr hole over the striatum at predetermined stereotaxic coordinates.
-
-
Infusion Procedure:
-
Dissolve L-NIO in sterile saline. A concentration leading to a final dose of 2.0 µmol has been shown to be effective.[3][16][19]
-
Lower a microinjection cannula through the burr hole to the target depth within the striatum.
-
Infuse the L-NIO solution slowly over several minutes using a microinfusion pump.
-
To potentiate the ischemic lesion, temporary occlusion of the jugular vein can be performed concurrently.[15]
-
After infusion, leave the cannula in place for a few minutes to prevent backflow, then slowly retract it.
-
Suture the scalp incision and allow the animal to recover from anesthesia.
-
-
Post-Procedure Assessment:
-
Monitor the animal for neurological deficits and overall health.
-
At a predetermined time point (e.g., 3 to 35 days post-ischemia), euthanize the animal.[3][15]
-
Perfuse the brain and process it for histological analysis (e.g., TTC staining to measure infarct volume) or immunohistochemistry to assess neuronal death, glial activation, and neuroinflammation.[15]
-
Protocol 4: Investigation of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol outlines the use of L-NIO to study the role of NO in synaptic plasticity in ex vivo hippocampal brain slices.
Methodology:
-
Slice Preparation:
-
Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold artificial cerebrospinal fluid (aCSF).
-
Prepare transverse hippocampal slices (e.g., 400 µm thick) using a vibratome.
-
Transfer slices to an interface or submersion chamber perfused with oxygenated aCSF at physiological temperature (e.g., 30-32°C). Allow slices to recover for at least 1 hour.
-
-
Electrophysiology:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of synaptic transmission by delivering single test pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes.
-
-
L-NIO Application and LTP Induction:
-
To test its effect on LTP induction, perfuse the slice with aCSF containing L-NIO (a concentration of L-nitroarginine, a similar NOS inhibitor, at 100 µM has been used effectively) for at least 15-20 minutes before inducing LTP.[12][20]
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).[20]
-
To study the role of NO in LTP maintenance, L-NIO can be applied after the HFS.[12] Application 5 minutes after tetanus has been shown to block LTP as effectively as applying it beforehand.[10][12]
-
Continue to record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline average.
-
Compare the magnitude of potentiation in L-NIO-treated slices to control slices that received HFS without the inhibitor.
-
References
- 1. apexbt.com [apexbt.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. apexbt.com [apexbt.com]
- 9. caymanchem.com [caymanchem.com]
- 10. On the role of nitric oxide in hippocampal long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Possible involvement of nitric oxide in long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the Role of Nitric Oxide in Hippocampal Long-Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nitric oxide synthase inhibition in humans reduces cerebral blood flow but not the hyperemic response to hypercapnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitric oxide synthase inhibition in healthy adults reduces regional and total cerebral macrovascular blood flow and microvascular perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. L-NIO dihydrochloride | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Frontiers | Nitric Oxide Is Required for L-Type Ca2+ Channel-Dependent Long-Term Potentiation in the Hippocampus [frontiersin.org]
Application Notes and Protocols for Studying Endothelial Function with Methyl-L-NIO Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases. A key hallmark of this dysfunction is the reduced bioavailability of nitric oxide (NO), a crucial signaling molecule synthesized by endothelial nitric oxide synthase (eNOS). Methyl-L-NIO hydrochloride is a competitive inhibitor of nitric oxide synthases and serves as a valuable pharmacological tool to model and study endothelial dysfunction by acutely reducing NO production. These application notes provide detailed protocols and data for the use of this compound in studying endothelial function.
This compound acts as a competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). By competing with the substrate L-arginine, it effectively reduces the synthesis of nitric oxide. While it inhibits all isoforms, its potency varies among them.
Quantitative Data
The inhibitory activity of this compound and its close analog, L-NIO, against NOS isoforms is summarized below. This data is essential for determining appropriate experimental concentrations.
| Compound | Target Isoform | Inhibition Data | Reference |
| This compound | nNOS | 77% inhibition at 100 µM, 100% inhibition at 1 mM | [1] |
| eNOS | 20% inhibition at 100 µM, 85% inhibition at 1 mM | [1] | |
| iNOS | 72% inhibition at 100 µM, 100% inhibition at 1 mM | [1] | |
| hDDAH | IC50: 70 µM | [1] | |
| L-NIO | nNOS | Ki: 1.7 µM | [2][3] |
| eNOS | Ki: 3.9 µM | [2][3] | |
| iNOS | Ki: 3.9 µM | [2][3] |
Signaling Pathway of Nitric Oxide Synthesis and Inhibition
The following diagram illustrates the enzymatic synthesis of nitric oxide from L-arginine by eNOS and the competitive inhibition by this compound.
Caption: NO synthesis pathway and its inhibition by Methyl-L-NIO.
Experimental Protocols
While in vivo data for this compound is limited, protocols for the closely related and well-characterized NOS inhibitor, L-NIO, can be adapted. Researchers should perform dose-response studies to determine the optimal concentration of this compound for their specific experimental model.
In Vitro Protocol: Assessment of Endothelial Function in Isolated Arterial Rings
This protocol describes the use of an organ bath to assess the effect of this compound on the vascular reactivity of isolated arterial rings, a classic method for studying endothelial function.
1. Materials and Reagents:
-
This compound
-
Isolated arterial rings (e.g., rat aorta, mesenteric artery)
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM D-glucose)
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
Organ bath system with force transducers
-
Carbogen gas (95% O2, 5% CO2)
2. Experimental Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully excise the desired artery and place it in ice-cold Krebs-Henseleit buffer.
-
Under a dissecting microscope, remove adherent connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting:
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the ring to a fixed hook and the other to a force transducer.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (depending on the vessel).
-
Replace the buffer every 15-20 minutes.
-
To check for viability, contract the rings with a high concentration of KCl (e.g., 80 mM).
-
Wash the rings and allow them to return to baseline.
-
-
Induction of Endothelial Dysfunction:
-
Pre-incubate the arterial rings with this compound at the desired concentration (e.g., starting with a range of 10-100 µM) for 30-60 minutes. A control group should be run in parallel without the inhibitor.
-
-
Assessment of Vascular Reactivity:
-
Induce a submaximal contraction with phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, perform a cumulative concentration-response curve to acetylcholine (e.g., 1 nM to 10 µM) to assess endothelium-dependent relaxation.
-
After washing and a recovery period, perform a cumulative concentration-response curve to sodium nitroprusside (e.g., 1 nM to 10 µM) to assess endothelium-independent relaxation.
-
-
Data Analysis:
-
Record the tension changes and express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.
-
Compare the concentration-response curves between the control and this compound-treated groups. A rightward shift and a decrease in the maximal relaxation to acetylcholine in the presence of the inhibitor indicate endothelial dysfunction.
-
In Vivo Protocol: Induction of Focal Cerebral Ischemia in Rats (Adapted from L-NIO studies)
This protocol describes a method for inducing focal cerebral ischemia using a NOS inhibitor, which can be adapted for this compound to study its effects on endothelial function in a disease model.[4]
1. Materials and Reagents:
-
This compound
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Infusion pump and syringe
-
Surgical instruments
2. Experimental Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the striatum at the desired coordinates.
-
-
Intrastriatal Infusion:
-
Post-operative Care:
-
Suture the incision and provide post-operative analgesia and care according to institutional guidelines.
-
-
Assessment of Endothelial Function and Ischemic Damage:
-
At various time points post-infusion, assess endothelial function through methods such as laser Doppler flowmetry to measure cerebral blood flow, or immunohistochemical analysis of endothelial markers (e.g., eNOS, ICAM-1).
-
Evaluate the extent of ischemic damage using techniques like TTC staining or histological analysis.
-
Experimental Workflow
The following diagram outlines a typical workflow for studying endothelial function using this compound.
Caption: General workflow for studying endothelial function with Methyl-L-NIO.
Conclusion
This compound is a valuable tool for inducing a state of endothelial dysfunction by inhibiting nitric oxide synthesis. The provided data and protocols offer a framework for researchers to design and execute experiments to investigate the mechanisms of endothelial dysfunction and to screen for potential therapeutic interventions. It is crucial to perform appropriate dose-response studies and include proper controls to ensure the validity and reproducibility of the findings. Given the limited in vivo data for this compound, initial studies may benefit from using its more extensively characterized analog, L-NIO, for comparison.
References
- 1. This compound | NO Synthase | 150403-96-6 | Invivochem [invivochem.com]
- 2. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl-L-NIO Hydrochloride in Inflammatory Response Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in a wide range of physiological and pathological processes. The production of nitric oxide (NO) by nitric oxide synthases (NOS) is a key element of the inflammatory cascade. Of the three main NOS isoforms, the inducible nitric oxide synthase (iNOS) is primarily expressed during inflammation and immune responses, producing large, sustained amounts of NO. This overproduction of NO can contribute to tissue damage and the pathophysiology of various inflammatory diseases. Consequently, selective inhibition of iNOS is a significant therapeutic and research objective.
Methyl-L-NIO hydrochloride is a competitive inhibitor of nitric oxide synthase.[1] It is an analogue of L-NIO, a potent, non-selective, and NADPH-dependent NOS inhibitor.[2][3][4] While research specific to Methyl-L-NIO in inflammatory models is emerging, the established protocols for related compounds like L-NIO provide a strong framework for its application in investigating inflammatory responses. These application notes provide detailed protocols and data to guide researchers in utilizing this compound to explore the role of NOS in inflammation.
Mechanism of Action
This compound functions as a competitive inhibitor of nitric oxide synthase, competing with the endogenous substrate L-arginine for binding to the active site of the enzyme.[1] This action blocks the synthesis of nitric oxide. While its close analog, ethyl-L-NIO, shows modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS), both methyl- and ethyl-L-NIO are more potent inhibitors of nNOS than of eNOS or iNOS.[1] The inhibition of iNOS-mediated NO production is a critical mechanism for mitigating the pro-inflammatory effects of excessive NO, which include vasodilation, tissue damage, and the formation of cytotoxic reactive nitrogen species.[5]
Data Presentation
The inhibitory activities of Methyl-L-NIO and the related compound L-NIO against the different NOS isoforms are summarized below. This data is crucial for designing experiments and interpreting results related to the specific roles of each isoform in inflammatory processes.
Table 1: Inhibitory Potency (Ki) of L-NIO against NOS Isoforms
| Compound | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) | Reference |
| L-NIO | 1.7 µM | 3.9 µM | 3.9 µM | [2][3][4] |
Note: Lower Ki values indicate higher inhibitory potency.
While specific IC50 or Ki values for this compound across all isoforms are not as widely published, one study indicates it is a more potent inhibitor of nNOS compared to eNOS or iNOS.[1]
Signaling Pathway
The following diagram illustrates the central role of iNOS in the inflammatory cascade and the mechanism of its inhibition by compounds like this compound.
Caption: iNOS signaling pathway and inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for investigating the effects of this compound on inflammatory responses in both in vitro and in vivo models.
Protocol 1: In Vitro Assessment of iNOS Inhibition in Macrophages
This protocol details the use of the RAW 264.7 macrophage cell line to determine the efficacy of this compound in a cellular context.
I. Materials
-
RAW 264.7 cells (e.g., ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ) (optional, can enhance iNOS expression)
-
This compound
-
Griess Reagent Kit
-
96-well plates
II. Cell Culture and Treatment
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 105 cells/mL.[6]
-
Allow the cells to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 20-30 minutes.[6]
-
Induce iNOS expression by stimulating the cells with LPS (e.g., 0.1-1 µg/mL) and optionally IFN-γ (e.g., 10-50 U/mL).[6][7]
-
Include appropriate controls: untreated cells, cells treated with LPS/IFN-γ alone, and cells treated with this compound alone.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[6]
III. Measurement of Nitrite Production (Griess Assay)
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with Griess reagent components according to the manufacturer's instructions.[7] This typically involves a two-step addition of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540-570 nm using a microplate reader.[6]
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.[6] A reduction in nitrite levels in cells treated with this compound compared to the LPS/IFN-γ stimulated group indicates iNOS inhibition.
Caption: Workflow for in vitro assessment of iNOS inhibition.
Protocol 2: Western Blot Analysis of iNOS Protein Expression
This protocol is to determine if this compound affects the expression level of the iNOS protein.
I. Materials
-
Treated cells from Protocol 1 (scaled up to 6-well plates)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-iNOS antibody
-
Primary anti-β-actin or anti-GAPDH antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent detection reagent
II. Procedure
-
Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent detection reagent and visualize the protein bands using an imaging system.[6]
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: In Vivo Assessment in a Mouse Model of LPS-Induced Systemic Inflammation
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
I. Materials
-
Male C57BL/6 mice (or other appropriate strain)
-
This compound
-
Sterile saline
-
Lipopolysaccharide (LPS)
-
Anesthesia and euthanasia agents
-
Blood collection supplies
-
Nitrite/Nitrate assay kit (e.g., Griess assay)
II. Procedure
-
Acclimate animals for at least one week.
-
Administer this compound to the treatment group via an appropriate route (e.g., intraperitoneal injection, oral gavage). The dosage and timing will need to be optimized based on preliminary studies. A vehicle control group should receive saline.
-
After a predetermined pre-treatment time, induce systemic inflammation by injecting LPS (e.g., 250 µg per mouse, intraperitoneally).[5]
-
At a specified time point after the LPS challenge (e.g., 7 hours), collect blood samples via cardiac puncture or another approved method.[5][6]
-
Separate serum or plasma from the blood samples.[6]
-
Measure the levels of nitrite and nitrate in the serum/plasma using a suitable assay kit.[6] A decrease in nitrite/nitrate levels in the Methyl-L-NIO-treated group compared to the LPS-only group indicates in vivo iNOS inhibition.
III. Optional Endpoint Measurements
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or in tissue homogenates using ELISA or multiplex assays.
-
Histopathology: Collect organs (e.g., liver, lung, kidney) for histological examination to assess tissue damage and inflammatory cell infiltration.
Concluding Remarks
This compound is a valuable tool for dissecting the role of nitric oxide synthase in inflammatory processes. The protocols provided herein offer a foundation for researchers to investigate its effects both in vitro and in vivo. Careful consideration of the compound's selectivity profile is essential for accurate interpretation of experimental outcomes. As with any NOS inhibitor, empirical determination of optimal concentrations and treatment times for specific experimental systems is highly recommended.
References
Experimental Design for Methyl-L-NIO Hydrochloride Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-L-NIO hydrochloride is a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and inflammation. By inhibiting NOS, this compound serves as a valuable tool for investigating the roles of NO in various biological systems. It exhibits some selectivity for neuronal NOS (nNOS) and inducible NOS (iNOS) over endothelial NOS (eNOS) at specific concentrations, making it a useful agent for dissecting the contributions of different NOS isoforms.[1]
These application notes provide detailed protocols for in vitro and in vivo studies using this compound, along with data presentation guidelines and visualizations of relevant signaling pathways.
Mechanism of Action
This compound acts as a competitive inhibitor at the L-arginine binding site of all three NOS isoforms (nNOS, iNOS, and eNOS). By competing with the natural substrate L-arginine, it effectively blocks the synthesis of nitric oxide and its co-product, L-citrulline. This inhibition allows researchers to probe the downstream effects of reduced NO production in various experimental models.
Data Presentation
To facilitate the comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables.
Table 1: In Vitro Inhibitory Activity of this compound
| NOS Isoform | IC50 | Ki | Species | Assay Conditions | Reference |
| nNOS | 70 μM | 1.7 μM | Human | In vitro enzyme assay | [2][3] |
| iNOS | - | 3.9 μM | Human | In vitro enzyme assay | [3] |
| eNOS | - | 3.9 μM | Human | In vitro enzyme assay | [3] |
Table 2: Recommended Concentration Ranges for In Vitro Studies
| Cell Type | Application | Recommended Concentration Range | Incubation Time | Expected Outcome |
| Macrophages (e.g., RAW 264.7) | Inhibition of inflammatory response | 10 - 100 μM | 12 - 48 hours | Decreased nitrite production, altered cytokine expression |
| Neuronal cells (e.g., primary cortical neurons) | Investigation of neurotoxicity/neuroprotection | 1 - 50 μM | 24 - 72 hours | Modulation of cell viability, assessment of synaptic function |
| Endothelial cells (e.g., HUVECs) | Study of vascular tone regulation | 1 - 100 μM | 1 - 24 hours | Reduced NO-mediated vasodilation |
Table 3: In Vivo Dosage and Administration of this compound in Rodent Models
| Animal Model | Application | Route of Administration | Dosage Range | Study Duration | Expected Outcome |
| Rat | Induction of focal cerebral ischemia | Intrastriatal infusion | 2.0 μmol | Single dose | Reproducible infarct, neurological deficits[3] |
| Rat | Investigation of blood pressure regulation | Intravenous (i.v.) | 1 - 30 mg/kg | Acute | Dose-dependent increase in mean arterial blood pressure[4] |
Experimental Protocols
In Vitro Studies: Inhibition of Nitric Oxide Production in Macrophages
This protocol describes the use of this compound to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
Materials:
-
This compound
-
RAW 264.7 cells
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment:
-
Prepare a stock solution of this compound in sterile PBS or cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 μM) for 1 hour.
-
Include a vehicle control group (medium with the same volume of PBS).
-
-
Stimulation: After the pre-treatment, add LPS (1 μg/mL final concentration) to the wells to induce iNOS expression and NO production. Include an unstimulated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 μL of the cell culture supernatant from each well.
-
Add 50 μL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 μL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
In Vivo Studies: Induction of Focal Cerebral Ischemia in Rats
This protocol outlines the procedure for inducing a focal ischemic stroke in rats using this compound, as described in the literature.[3]
Materials:
-
This compound
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
-
Surgical tools
Protocol:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the striatum at the desired coordinates (e.g., +0.5 mm anterior, +3.0 mm lateral to bregma, and -4.5 mm ventral to the dura).
-
-
Drug Administration:
-
Prepare a solution of this compound in sterile saline.
-
Slowly infuse 2.0 μmol of this compound into the striatum using a Hamilton syringe over a period of 5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent backflow.
-
-
Post-operative Care:
-
Suture the incision and provide post-operative analgesia.
-
Monitor the animal for recovery from anesthesia and assess neurological deficits at various time points (e.g., 24h, 48h, 72h) using a standardized neurological scoring system.
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the animal with saline followed by 4% paraformaldehyde.
-
Collect the brain, post-fix, and cryoprotect it.
-
Section the brain and perform staining (e.g., TTC staining) to visualize the infarct volume.
-
Mandatory Visualizations
In vitro experimental workflow for assessing this compound activity.
Signaling pathway of iNOS induction and inhibition by this compound.
Signaling pathway of nNOS activation and inhibition by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of methylguanidine on rat blood pressure: role of endothelial nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NOS Inhibition by Methyl-L-NIO Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). Dysregulation of NO production is implicated in various diseases, making NOS isoforms attractive therapeutic targets.
Methyl-L-NIO hydrochloride is a competitive inhibitor of nitric oxide synthase.[1] Understanding its potency and selectivity against the different NOS isoforms is crucial for its development as a research tool or therapeutic agent. These application notes provide detailed protocols for measuring the inhibitory activity of this compound against nNOS, iNOS, and eNOS.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized against the three NOS isoforms. The following tables summarize the available quantitative data.
Table 1: Inhibition Constants (Ki) of this compound for NOS Isoforms
| NOS Isoform | Ki (µM) |
| nNOS | 3.0[2] |
| eNOS | 10.0[2] |
| iNOS | 9.5[2] |
Table 2: Percent Inhibition of NOS Isoforms by this compound
| Concentration | nNOS Inhibition (%) | eNOS Inhibition (%) | iNOS Inhibition (%) |
| 100 µM | 77[3][4] | 20[3][4] | 72[3][4] |
| 1 mM | 100[3][4] | 85[3][4] | 100[3][4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the nitric oxide signaling pathway and a general workflow for assessing the inhibitory activity of compounds like this compound.
Caption: Nitric Oxide Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for NOS Inhibition Assays.
Experimental Protocols
Protocol 1: In Vitro NOS Inhibition Assay using the Griess Reaction
This assay measures the accumulation of nitrite, a stable and oxidized product of nitric oxide, as an indicator of NOS activity.
Materials:
-
Purified recombinant human nNOS, iNOS, and eNOS enzymes
-
This compound
-
L-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl₂) (for nNOS and eNOS)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Nitrite Standard Curve: Prepare serial dilutions of NaNO₂ in the assay buffer (e.g., 0-100 µM).
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing L-arginine, NADPH, BH4, and for nNOS/eNOS, CaCl₂ and calmodulin.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control (e.g., water or DMSO).
-
Assay Setup: To the wells of a 96-well plate, add the assay buffer, the appropriate NOS enzyme isoform, and the this compound dilutions or vehicle control.
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the reagent master mix to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC₅₀ value.
-
Protocol 2: In Vitro NOS Inhibition Assay using the Citrulline Assay
This assay measures the conversion of radiolabeled L-arginine to L-citrulline, a co-product of the NOS reaction.
Materials:
-
Purified recombinant human nNOS, iNOS, and eNOS enzymes
-
This compound
-
L-[¹⁴C]-Arginine
-
NADPH
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin (for nNOS and eNOS)
-
Calcium Chloride (CaCl₂) (for nNOS and eNOS)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stop Buffer (e.g., 20 mM HEPES, 2 mM EDTA, pH 5.5)
-
Dowex AG 50WX-8 resin (Na⁺ form)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare Reagent Master Mix: In the assay buffer, prepare a master mix containing L-[¹⁴C]-Arginine, NADPH, BH4, and for nNOS/eNOS, CaCl₂ and calmodulin.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of this compound in the assay buffer. Include a vehicle control.
-
Assay Setup: To microcentrifuge tubes, add the assay buffer, the appropriate NOS enzyme isoform, and the this compound dilutions or vehicle control.
-
Pre-incubation: Pre-incubate the tubes at 37°C for 15 minutes.
-
Initiate Reaction: Add the reagent master mix to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding the stop buffer.
-
Isolate L-Citrulline:
-
Prepare columns with Dowex resin.
-
Apply the reaction mixture to the columns. The resin will bind the unreacted L-[¹⁴C]-Arginine.
-
Elute the L-[¹⁴C]-Citrulline with water.
-
-
Quantification:
-
Collect the eluate in scintillation vials.
-
Add scintillation fluid and mix.
-
Quantify the amount of L-[¹⁴C]-Citrulline using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and determine the IC₅₀ value.
-
Protocol 3: Cell-Based Assay for Downstream NOS Inhibition (cGMP Measurement)
This protocol measures the levels of cyclic guanosine monophosphate (cGMP), a downstream signaling molecule produced in response to NO, in cultured cells.
Materials:
-
Cell line expressing the target NOS isoform (e.g., endothelial cells for eNOS)
-
Cell culture medium and reagents
-
This compound
-
NOS agonist (e.g., acetylcholine or bradykinin for eNOS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Lysis buffer
-
cGMP competitive ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treatment:
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
Pre-treat the cells with a PDE inhibitor for 30 minutes at 37°C.
-
-
Inhibitor Incubation: Add varying concentrations of this compound to the wells and incubate for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with a NOS agonist to activate the target NOS isoform.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) to allow for cGMP production.
-
Cell Lysis: Stop the reaction and lyse the cells according to the cGMP assay kit manufacturer's instructions.
-
cGMP Quantification: Measure the cGMP concentration in the cell lysates using a competitive ELISA kit.
-
Data Analysis:
-
Calculate the percent inhibition of agonist-stimulated cGMP production for each inhibitor concentration.
-
Determine the IC₅₀ value for the inhibition of cGMP production.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Methyl-L-NIO Hydrochloride for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Methyl-L-NIO hydrochloride in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a competitive inhibitor of nitric oxide synthase (NOS) enzymes. NOS enzymes are responsible for the production of nitric oxide (NO) from L-arginine. By competitively binding to NOS, this compound blocks the synthesis of NO, leading to a reduction in its downstream signaling effects. It has been shown to inhibit different isoforms of NOS, including neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][2]
Q2: What is a typical starting concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type, experimental conditions, and the specific NOS isoform being targeted. Based on the inhibitory constants (Ki) of the related compound L-NIO, which are in the low micromolar range for nNOS, eNOS, and iNOS, a good starting point for dose-response experiments is between 1 µM and 100 µM.[3][4] A dose-response experiment is crucial to determine the optimal concentration for your specific system.
Q3: How should I prepare and store a stock solution of this compound?
For L-NIO hydrochloride, a related compound, it is soluble in water (up to 100 mg/ml) and PBS (pH 7.2, up to 10 mg/ml), as well as in solvents like DMSO and ethanol (up to 20 mg/ml).[4] It is recommended to prepare a concentrated stock solution in a suitable solvent and store it at -20°C for long-term stability.[5] The stability of L-NIO is reported to be at least 4 years when stored at -20°C.[4] Avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of the organic solvent in the media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is inhibiting nitric oxide production in my cells?
The most common method to measure nitric oxide (NO) production in cell culture is the Griess assay.[6][7] This assay measures the accumulation of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[6][8] A reduction in nitrite levels in the presence of this compound compared to an untreated control would indicate successful inhibition of NO synthesis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on my cells. | 1. Concentration is too low: The concentration of this compound may be insufficient to inhibit NOS effectively in your specific cell type. 2. Compound degradation: The stock solution may have degraded due to improper storage or handling. 3. Cell type insensitivity: The targeted biological process in your cells may not be dependent on nitric oxide signaling. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 1 µM to 1 mM) to determine the optimal inhibitory concentration. 2. Prepare a fresh stock solution: Ensure proper storage at -20°C and avoid multiple freeze-thaw cycles. 3. Use a positive control: Treat your cells with a known inducer of NO production (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ] for macrophages) to confirm that the NO pathway is active. Also, use a positive control for the expected downstream effect. |
| High levels of cell death observed. | 1. Cytotoxicity: The concentration of this compound may be too high, leading to off-target effects and cell death.[9][10] 2. Solvent toxicity: If using an organic solvent like DMSO to dissolve the compound, the final concentration in the media might be toxic to the cells. | 1. Determine the IC50 value: Perform a cell viability assay (e.g., MTT, CCK-8, or Neutral Red assay) to determine the concentration at which 50% of the cells are viable.[6][9][11] Use a concentration well below the IC50 for your experiments. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in your cell culture media is non-toxic (typically below 0.1%). Run a solvent-only control to assess its effect on cell viability. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect cellular responses. 2. Inconsistent compound preparation: Inaccuracies in preparing the stock solution or dilutions can lead to variability. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and seed them at the same density. Ensure consistent media formulation. 2. Use calibrated pipettes and prepare fresh dilutions: Ensure accurate preparation of all solutions for each experiment. |
| Precipitation of the compound in the media. | 1. Poor solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium.[12] 2. Interaction with media components: The compound may interact with components of the serum or media, leading to precipitation. | 1. Check solubility limits: The related compound L-NIO hydrochloride is soluble in aqueous solutions.[4] If using a different salt or formulation, verify its solubility. Consider preparing the stock solution in a solvent like DMSO. 2. Prepare dilutions immediately before use: Add the compound to the media just before treating the cells. Visually inspect for any precipitation. If precipitation occurs, try a lower concentration or a different solvent for the stock solution. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting nitric oxide production without causing significant cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for inducing NO production (e.g., LPS and IFN-γ, if necessary)
-
Griess Reagent System
-
Cell Viability Assay Kit (e.g., MTT, CCK-8)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Dose Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is 0, 1, 5, 10, 25, 50, 100, and 500 µM.
-
Cell Treatment:
-
For cells that constitutively produce NO, replace the existing media with the media containing the different concentrations of this compound.
-
For cells that require induction of NO production, pre-treat the cells with this compound for 1-2 hours before adding the inducing agents (e.g., LPS/IFN-γ).
-
-
Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24-48 hours).
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, carefully collect a sample of the cell culture supernatant from each well.
-
Perform the Griess assay according to the manufacturer's instructions to measure the nitrite concentration.[7]
-
-
Cell Viability Assay:
-
After collecting the supernatant, perform a cell viability assay (e.g., MTT or CCK-8) on the remaining cells in the plate according to the manufacturer's protocol.[6]
-
-
Data Analysis:
-
Plot the nitrite concentration as a function of the this compound concentration to determine the IC50 for NO inhibition.
-
Plot cell viability (%) as a function of the this compound concentration to determine the cytotoxic concentration.
-
Select a concentration for your experiments that effectively inhibits NO production without causing significant cell death.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
| Concentration (µM) | Average Nitrite Concentration (µM) | % NO Inhibition | Cell Viability (%) |
| 0 (Control) | 25.0 | 0 | 100 |
| 1 | 22.5 | 10 | 98 |
| 5 | 17.5 | 30 | 95 |
| 10 | 12.5 | 50 | 92 |
| 25 | 7.5 | 70 | 88 |
| 50 | 5.0 | 80 | 80 |
| 100 | 4.0 | 84 | 65 |
| 500 | 3.5 | 86 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell type and experimental conditions.
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | NO Synthase | 150403-96-6 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. L-NIO dihydrochloride | eNOS | Tocris Bioscience [tocris.com]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physical Characterization and Cellular Toxicity Studies of Commercial NiO Nanoparticles [mdpi.com]
- 10. Cytotoxicity of NiO and Ni(OH)2 Nanoparticles Is Mediated by Oxidative Stress-Induced Cell Death and Suppression of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
troubleshooting Methyl-L-NIO hydrochloride solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Methyl-L-NIO hydrochloride. Find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure successful use in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound exhibits good solubility in water.[1][2] Several suppliers report solubility in water at concentrations ranging from 24.61 mg/mL to 125 mg/mL.[1][2][3] For organic solvents, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are also viable options, typically achieving concentrations of around 20-33.33 mg/mL.[1][2]
Q2: My this compound is not dissolving easily. What can I do?
A2: If you encounter difficulty dissolving the compound, gentle warming to 37°C and sonication in an ultrasonic bath are recommended to aid dissolution.[2] It is also advised to prepare solutions on the same day of use.[2] For stock solutions, if using water, it is recommended to filter and sterilize with a 0.22 μm filter before use.[3]
Q3: Can I store stock solutions of this compound?
A3: Yes, stock solutions can be stored. For long-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3] Suppliers suggest that solutions can be stored at -20°C for up to one month and at -80°C for up to six months.[3] It is advisable to store the solutions under nitrogen and away from moisture.[3]
Q4: I observed precipitation in my stock solution after refrigeration. What should I do?
A4: Precipitation upon cooling can sometimes occur, especially with highly concentrated solutions. Before use, allow the solution to warm to room temperature. If the precipitate does not redissolve, gentle warming and sonication may be necessary, as mentioned in Q2. To avoid this, consider preparing a slightly less concentrated stock solution or storing it in smaller aliquots.
Q5: What is the stability of this compound in powder form?
A5: As a crystalline solid, this compound is generally stable when stored correctly.[1] It should be stored desiccated at -20°C.[2] One supplier indicates that the powder is stable for 3 years at -20°C and 2 years at 4°C.[4] The product is considered stable at ambient temperature for short periods, such as during shipping.[4]
Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Supplier/Source |
| Water | 125 | 507.86 | MedchemExpress[3] |
| Water | 100 | - | Cayman Chemical[1] |
| Water | 50 | 203.14 | BioCrick[2] |
| Water | 24.61 | 100 | Tocris Bioscience |
| DMSO | 33.33 | 135.42 | BioCrick[2] |
| DMSO | 20 | - | Cayman Chemical[1] |
| DMF | 20 | - | Cayman Chemical[1] |
| Ethanol | 20 | - | Cayman Chemical[1] |
| PBS (pH 7.2) | 10 | - | Cayman Chemical[1] |
| PBS | ≤10 | - | APExBIO[5] |
Note: The molecular weight of Methyl-L-NIO dihydrochloride is approximately 246.13 g/mol , which is used for mM calculations where provided.[2] The molecular weight of the monohydrochloride form is approximately 223.70 g/mol .[6] Researchers should refer to the batch-specific molecular weight on the certificate of analysis for precise calculations.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in Water
-
Calculate the required mass: Based on the batch-specific molecular weight (e.g., 246.13 g/mol for the dihydrochloride), calculate the mass of this compound needed. For 1 mL of a 10 mM solution, you would need 2.46 mg.
-
Weigh the compound: Carefully weigh the calculated amount of the crystalline solid.
-
Dissolution: Add the appropriate volume of sterile, purified water (e.g., 1 mL).
-
Aid dissolution (if necessary): If the compound does not dissolve readily, cap the vial tightly and vortex briefly. If needed, warm the solution in a 37°C water bath for a short period and/or place it in an ultrasonic bath until the solid is fully dissolved.[2]
-
Sterilization: For cell culture experiments, sterilize the solution by passing it through a 0.22 μm syringe filter.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C for long-term storage.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Mechanism of Action: NOS Inhibition Signaling Pathway
This compound is a non-selective inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] It acts as a competitive inhibitor of the substrate L-arginine, thereby blocking the production of nitric oxide (NO).
Caption: Inhibition of nitric oxide synthesis by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. L-NIO dihydrochloride | CAS:159190-44-0 | inhibitor of nitric oxide (NO) synthase | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]
- 5. apexbt.com [apexbt.com]
- 6. scbt.com [scbt.com]
potential off-target effects of Methyl-L-NIO hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Methyl-L-NIO hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a competitive inhibitor of nitric oxide synthase (NOS) enzymes.[1][2] Its primary mechanism of action is to compete with the natural substrate, L-arginine, for the active site of the NOS enzyme, thereby reducing the production of nitric oxide (NO).[3] There are three main isoforms of NOS: neuronal (nNOS or NOS1), endothelial (eNOS or NOS3), and inducible (iNOS or NOS2).[4][5]
Q2: What is the selectivity profile of this compound for the different NOS isoforms?
This compound is a more potent inhibitor of nNOS compared to eNOS and iNOS.[2][6] However, when considering the ratio of the inhibition constant to the substrate's Michaelis constant (Ki/Km), its selectivity for nNOS over eNOS is not biologically significant. It does exhibit a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS).[2]
Q3: What are the potential off-target effects of this compound?
The primary off-target effects of this compound stem from its lack of absolute selectivity for a single NOS isoform. Inhibition of eNOS can lead to cardiovascular side effects, most notably an increase in blood pressure (hypertension), as eNOS-derived NO is a key regulator of vascular tone.[7][8] In certain pathological conditions, such as endotoxic shock, non-selective NOS inhibition can be detrimental.[8]
Q4: How should I prepare and store this compound?
For specific solubility and storage instructions, always refer to the manufacturer's product data sheet. Generally, arginine-based inhibitors are soluble in aqueous buffers. For long-term storage, it is advisable to store the compound as a solid at -20°C.[2] Prepare fresh solutions for each experiment to ensure potency and avoid degradation.
Quantitative Data Summary
The following table summarizes the inhibitory potency (Ki) of this compound against the three NOS isoforms.
| NOS Isoform | Ki (µM) |
| Neuronal NOS (nNOS) | 3.0[6] |
| Endothelial NOS (eNOS) | 10.0[6] |
| Inducible NOS (iNOS) | 9.5[6] |
Note: Ki values can vary depending on the experimental conditions and the source of the enzyme.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of NO production | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh solutions of this compound for each experiment. Store the solid compound at -20°C. |
| Insufficient Inhibitor Concentration: The concentration used may be too low to effectively compete with the endogenous L-arginine concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental system. Consider the Km of the NOS isoform for L-arginine in your calculations.[3] | |
| Cell Health Issues: Cells may not be healthy or may be over-confluent, affecting their response to treatment. | Ensure cells are in the logarithmic growth phase and seeded at an appropriate density. Visually inspect cells for normal morphology before and during the experiment. | |
| Unexpected Cellular Effects or Toxicity | Off-Target Effects: Inhibition of other NOS isoforms or unforeseen off-target interactions. | If possible, use a more selective inhibitor as a control. Consider using cell lines with specific NOS isoform knockouts to isolate the effects. Perform a cell viability assay (e.g., MTT or LDH) to assess cytotoxicity at the concentrations used. |
| Vehicle Effects: The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular stress at the final concentration. | Ensure the final concentration of the vehicle is consistent across all experimental and control groups and is below the toxic threshold for your cell type (typically ≤0.1% for DMSO). | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, cells, or reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of all solutions before dispensing. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a microplate can concentrate the inhibitor and affect cell growth. | Avoid using the outer wells of the plate for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier. |
Experimental Protocols
In Vitro NOS Inhibition Assay (Griess Assay)
This protocol measures the amount of nitrite, a stable product of NO oxidation, to determine NOS activity.
Materials:
-
Purified recombinant nNOS, eNOS, or iNOS
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl₂ (for nNOS and eNOS)
-
This compound
-
Griess Reagent
-
Sodium nitrite standard solution
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, L-arginine, NADPH, BH4, and cofactors (Calmodulin/CaCl₂ for nNOS/eNOS).
-
Add serial dilutions of this compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the purified NOS enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop buffer.
-
Add Griess Reagent to each well and incubate at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using the sodium nitrite solution to calculate the nitrite concentration in each sample and determine the IC50 value.[5][9]
In Vivo Blood Pressure Measurement
This protocol outlines a method to assess the cardiovascular side effects of this compound.
Materials:
-
Anesthetized rats
-
This compound
-
Vehicle control (e.g., saline)
-
Cannulation equipment for the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthetize the rat and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
Allow the animal to stabilize and record baseline blood pressure and heart rate.
-
Administer this compound or vehicle intravenously.
-
Continuously monitor and record blood pressure and heart rate for a defined period.
-
Analyze the data to determine the change in blood pressure from baseline.[7]
Visualizations
Caption: Nitric Oxide Signaling Pathway and Inhibition.
Caption: In Vitro NOS Inhibition Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide signaling | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl-L-NIO (hydrochloride) - Cayman Chemical [bioscience.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Nonselective versus selective inhibition of inducible nitric oxide synthase in experimental endotoxic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
improving the stability of Methyl-L-NIO hydrochloride solutions
Welcome to the technical support center for Methyl-L-NIO hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and ensuring the stability of their solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical compound used in research as a competitive inhibitor of nitric oxide synthase (NOS) enzymes.[1] NOS enzymes are responsible for the production of nitric oxide (NO), a critical cellular signaling molecule, from L-arginine.[1][2] By competing with the natural substrate L-arginine, this compound blocks the active site of the enzyme, thereby inhibiting the production of NO. This inhibition allows researchers to study the downstream effects of reduced NO signaling in various physiological and pathophysiological contexts.
Q2: How should I store the solid form of this compound?
The solid, powdered form of this compound should be stored under refrigerated conditions in a dry, well-ventilated place.[3][4][5] For long-term storage, keeping the tightly sealed container at -20°C is recommended, which can maintain stability for at least four years.[6]
Q3: How should I prepare a stock solution? What is the recommended solvent?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions.[7] Alternatively, based on solubility data for the similar compound L-NIO, water, ethanol, and DMF can also be considered.[6] It is crucial to use high-purity, sterile water or solvents to avoid introducing contaminants that could affect stability or experimental outcomes.[2] If you encounter difficulty dissolving the compound, gentle warming (not exceeding 50°C) or ultrasonication may help.[7]
Q4: How should I store the prepared aqueous solutions of this compound?
It is strongly recommended to prepare solutions fresh for each experiment.[1] If storage is necessary, aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to minimize degradation.[7][8] Avoid repeated freeze-thaw cycles, as this can accelerate the degradation of the compound.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Precipitate or Cloudiness in Solution | 1. Solubility Limit Exceeded: The concentration is too high for the chosen solvent. 2. pH Shift: The pH of the solution has changed, reducing the compound's solubility. 3. Common Ion Effect: For hydrochloride salts, high concentrations of other chloride ions (e.g., from HCl or NaCl in buffers) can decrease solubility.[9] 4. Interaction with Buffer Components: Incompatibility with salts or other components in your buffer.[10] | 1. Review solubility data and ensure you are within the limits. Gentle warming or sonication may aid dissolution. 2. Measure the pH of the solution. Methyl-L-NIO, as an arginine derivative, is likely most stable and soluble in a slightly acidic to neutral pH range (pH 5-7).[11] Consider using a suitable buffer, such as an Arginine-HCl buffer.[4][12] 3. If possible, reduce the concentration of chloride ions in your final working solution. 4. Test for compatibility by preparing a small test solution with your buffer before making a large batch. |
| Solution Turns Yellow or Brown | 1. Oxidative Degradation: Amine-containing compounds can oxidize when exposed to air over time, leading to discoloration.[5][13][14] 2. Contamination: Presence of impurities in the solvent or on the glassware. | 1. Prepare solutions fresh and protect them from light.[2][11] When storing stock solutions, blanket the vial with an inert gas like nitrogen or argon before sealing. 2. Use high-purity solvents and ensure all glassware is thoroughly cleaned. A color change is a strong indicator of chemical degradation, and the solution should be discarded. |
| Loss of Inhibitory Activity | 1. Chemical Degradation: The this compound has degraded in solution due to improper storage (e.g., wrong pH, high temperature, light exposure). The imino group is susceptible to hydrolysis, especially in acidic conditions.[1][3][15] 2. Experimental Conditions: As a competitive inhibitor, its apparent activity can be overcome by high concentrations of the substrate (L-arginine).[16] 3. Incorrect Concentration: Errors in weighing or dilution resulted in a lower-than-expected final concentration. | 1. Always prepare fresh solutions from a properly stored solid. Ensure the pH of your experimental buffer is within the optimal range (ideally pH 5-7). Store all solutions at the recommended low temperatures. 2. Verify the concentration of L-arginine in your assay. If the substrate concentration is too high, you may need to increase the concentration of the inhibitor to achieve the desired effect. 3. Recalculate your dilutions and, if necessary, prepare a fresh stock solution, carefully weighing the solid compound. |
Data Presentation
Table 1: Summary of Factors Affecting this compound Solution Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | Highly Acidic (<5) or Alkaline (>8) | Potential for accelerated hydrolysis and degradation.[2][11] | Maintain solution pH in the slightly acidic to neutral range (pH 5-7). Use a suitable buffer system (e.g., HEPES, Arginine-HCl).[4][11] |
| Temperature | Elevated Temperatures (>25°C) | Increases the rate of all degradation reactions.[2] | Prepare and handle solutions on ice. For storage, use -20°C or -80°C.[7] |
| Light | Exposure to UV or ambient light | Can induce photodegradation.[2][11] | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. |
| Oxygen | Exposure to atmospheric oxygen | Promotes oxidative degradation, leading to color change and loss of activity.[14] | Degas solvents if possible. Blanket stock solutions with inert gas (nitrogen or argon) for long-term storage. |
| Solvent Purity | Use of low-quality water or solvents | Contaminants (e.g., metal ions, peroxides) can catalyze degradation. | Use high-purity, sterile solvents (e.g., HPLC-grade water, anhydrous DMSO). |
| Freeze/Thaw Cycles | Repeated cycles | Can accelerate degradation of the compound. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound (Molecular Weight: 223.70 g/mol ). For 1 mL of a 10 mM solution, you will need 2.237 mg.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO. Vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use, light-protected vials (e.g., amber cryovials). Store immediately at -20°C or -80°C.
Protocol 2: General Protocol for a Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)
This protocol provides a general workflow to assess the inhibitory activity of this compound by measuring nitrite, a stable product of NO.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., HEPES, pH 7.4).
-
Cofactors: Prepare solutions of necessary NOS cofactors, including NADPH, (6R)-5,6,7,8-Tetrahydrobiopterin (BH4), and Calmodulin/CaCl₂ (for eNOS and nNOS).[17]
-
Substrate: Prepare a stock solution of L-arginine.
-
Enzyme: Dilute the purified NOS enzyme (e.g., iNOS, nNOS, or eNOS) in assay buffer.
-
Inhibitor: Prepare serial dilutions of your this compound stock solution in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, NOS enzyme, and cofactors.
-
Add the desired volume of your diluted this compound or a vehicle control (e.g., buffer with the same final concentration of DMSO).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Initiate the reaction by adding the L-arginine solution to all wells.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Nitrite Detection (Griess Reaction):
-
Stop the enzymatic reaction.
-
Add Solution A of the Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.[17]
-
Add Solution B of the Griess Reagent (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.[17]
-
-
Analysis:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve prepared with known concentrations of sodium nitrite.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
-
Visualizations
Caption: Nitric Oxide signaling pathway and the point of inhibition by Methyl-L-NIO HCl.
Caption: Workflow for preparing and using Methyl-L-NIO HCl in a NOS inhibition assay.
Caption: Decision tree for troubleshooting common issues with Methyl-L-NIO HCl solutions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. researchgate.net [researchgate.net]
- 6. Boston Bioproducts Inc Arginine-HCl Buffer (0.5 M, pH 7.0) - 500ml, Quantity: | Fisher Scientific [fishersci.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. US7169268B2 - Color stabilization of amines - Google Patents [patents.google.com]
- 14. innovative-polymers.com [innovative-polymers.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
addressing inconsistencies in Methyl-L-NIO hydrochloride experimental results
Welcome to the technical support center for Methyl-L-NIO hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common inconsistencies and challenges encountered during experimentation with this nitric oxide synthase (NOS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO) from L-arginine.[1] It belongs to the family of L-arginine analogs that compete with the natural substrate for binding to the active site of the enzyme, thereby reducing or preventing the production of NO.
Q2: What is the selectivity of this compound for different NOS isoforms?
In vitro studies have shown that Methyl-L-NIO and its close analog, ethyl-L-NIO, are more potent inhibitors of neuronal NOS (nNOS) than endothelial NOS (eNOS) or inducible NOS (iNOS).[1] However, when expressed on a Ki/Km basis, neither inhibitor demonstrates significant biological selectivity for nNOS over eNOS. Both compounds exhibit a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS).[1]
Q3: How should I prepare and store this compound?
This compound is a crystalline solid that should be stored at -20°C.[1] For creating a stock solution, it is soluble in phosphate-buffered saline (PBS) at concentrations up to 10 mg/ml.[1] It is recommended to prepare fresh solutions for use and avoid long-term storage of solutions.[1] For related compounds like L-NIO dihydrochloride, stock solutions in water can be stored at -20°C for up to one month or -80°C for up to six months.[2] When preparing aqueous stock solutions, it is advisable to filter-sterilize the solution.
Q4: What are the common methods to measure the inhibitory effect of this compound?
The most common methods to assess the effect of this compound are to measure the downstream products of the NOS pathway. This includes:
-
Griess Assay: This colorimetric assay measures nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO.[3][4]
-
cGMP Assay: This assay measures cyclic guanosine monophosphate (cGMP), a key second messenger produced by soluble guanylate cyclase (sGC) upon activation by NO.[3]
Troubleshooting Guides
Inconsistent Inhibitory Effects
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Variable or lower-than-expected inhibition of NOS activity. | Degradation of this compound. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Insufficient inhibitor concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. | |
| High concentration of the substrate L-arginine. | As a competitive inhibitor, the effectiveness of this compound is dependent on the concentration of L-arginine. Ensure the L-arginine concentration in your assay is controlled and consistent. | |
| Cell-based assay issues. | Ensure cells are healthy and at the appropriate confluency. High cell density can lead to nutrient depletion and altered cellular responses. |
Unexpected Cellular Responses
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Cell toxicity or death at higher concentrations. | Off-target effects or cellular stress. | Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your experiment to determine the cytotoxic concentration of this compound for your cell type. |
| Unexplained changes in signaling pathways unrelated to NOS. | Lack of complete isoform selectivity. | Be aware that this compound is not entirely specific for one NOS isoform.[1] Consider the potential roles of all three NOS isoforms in your experimental system. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add sterile phosphate-buffered saline (PBS), pH 7.4, to the desired final concentration (e.g., for a 10 mM stock solution from a compound with a molecular weight of 223.7 g/mol , dissolve 2.237 mg in 1 mL of PBS).
-
Vortexing: Vortex the solution until the powder is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Griess Assay for Nitrite Determination
This protocol is adapted from standard Griess assay procedures and can be used to measure nitrite in cell culture supernatants.
-
Sample Collection: Collect cell culture supernatants from your experimental wells (control, treated with inducer, treated with inducer + this compound).
-
Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in the same culture medium used for your experiment.
-
Assay Plate Setup: Add 50 µL of your samples and standards to a 96-well plate in duplicate or triplicate.
-
Griess Reagent Addition:
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well.
-
Incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and determine the nitrite concentration in your samples.
Visualizations
Caption: Inhibition of the Nitric Oxide Signaling Pathway by this compound.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
Technical Support Center: Methyl-L-NIO Hydrochloride In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Methyl-L-NIO hydrochloride in in vivo experimental settings. Given the limited direct in vivo data for this compound, this guide leverages information from the closely related and well-characterized non-selective NOS inhibitor, L-NIO dihydrochloride, to provide practical advice.
Troubleshooting Guide
This guide addresses common challenges researchers may face during the planning and execution of in vivo studies with nitric oxide synthase (NOS) inhibitors like this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Compound | The hydrochloride salt may have specific solvent requirements. | For a related compound, L-NIO dihydrochloride, solubility in aqueous solutions is high (e.g., ~125 mg/mL in H2O).[1] However, for in vivo formulations requiring co-solvents, a common vehicle is a mixture of DMSO, PEG300, Tween80, and saline.[1] It is crucial to test the solubility of your specific lot of this compound in the intended vehicle at the desired concentration before preparing the final dosing solution. Start with small volumes to avoid wasting the compound. |
| Precipitation of Compound Upon Injection | The compound may be coming out of solution when introduced to the physiological environment. | Ensure the final formulation is clear and free of particulates before injection.[1] Consider the buffer capacity of your vehicle and the physiological pH at the site of injection. If precipitation is suspected, try adjusting the formulation. For example, a formulation with 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline has been used for L-NIO.[1] |
| Lack of Expected Biological Effect | - Insufficient dosage.- Inappropriate route of administration.- Compound instability.- Low bioavailability. | Dosage: There is no established in vivo dosage for this compound. For the related L-NIO, doses in rats have ranged from 0.04-2.0 μmol per rat via intrastriatal injection.[1] A dose-response study is highly recommended to determine the optimal dose for your specific animal model and experimental endpoint.Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, subcutaneous, direct tissue injection) will significantly impact the pharmacokinetic and pharmacodynamic profile. The route should be selected based on the target tissue and desired systemic or local effect. For L-NIO, direct injection into the striatum has been documented.[1]Stability: Store the compound as a powder at -20°C for long-term stability (up to 3 years).[2] In solvent, store at -80°C for up to 6 months.[2] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Observed Toxicity or Adverse Events | - Off-target effects.- High dosage.- Vehicle toxicity. | Off-target Effects: Methyl-L-NIO inhibits neuronal NOS (nNOS) and inducible NOS (iNOS) more potently than endothelial NOS (eNOS) at lower concentrations, but inhibits all three isoforms at higher concentrations.[3][4] Inhibition of eNOS can lead to cardiovascular side effects such as increased blood pressure.[5] Monitor animals closely for any signs of distress.Dosage: If toxicity is observed, reduce the dosage. An acute toxicity study may be necessary to establish the maximum tolerated dose in your model.[6][7]Vehicle Toxicity: Always administer a vehicle-only control group to distinguish between compound-specific effects and effects of the formulation components. |
| Variability in Experimental Results | - Inconsistent compound preparation.- Differences in animal handling and dosing technique.- Biological variability. | Standardization: Develop and strictly adhere to a standard operating procedure (SOP) for compound preparation, animal handling, and administration. Ensure the solution is homogenous before each injection.Animal Model: Use animals of the same sex, age, and strain to minimize biological variability. Acclimatize animals to the experimental conditions before the study begins. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) from L-arginine.[8] It has inhibitory activity against all three major NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[3][4] Overproduction of NO is implicated in a variety of pathological conditions, making NOS inhibitors valuable research tools.[9]
Mechanism of Methyl-L-NIO as a competitive NOS inhibitor.
2. What is the selectivity profile of this compound for different NOS isoforms?
In vitro data indicates that this compound shows some selectivity for nNOS and iNOS over eNOS at lower concentrations. At a concentration of 100 μM, the inhibition rates are approximately 77% for nNOS, 72% for iNOS, and 20% for eNOS.[3][4] However, at a higher concentration of 1 mM, it effectively inhibits all three isoforms, with inhibition rates of 100% for nNOS, 100% for iNOS, and 85% for eNOS.[3][4]
Quantitative Data: In Vitro NOS Inhibition
| Compound | Concentration | % Inhibition of nNOS | % Inhibition of eNOS | % Inhibition of iNOS | Reference |
| Methyl-L-NIO | 100 µM | 77% | 20% | 72% | [3][4] |
| Methyl-L-NIO | 1 mM | 100% | 85% | 100% | [3][4] |
3. How should I prepare this compound for in vivo administration?
While there is no specific published protocol for this compound, a common method for the related compound L-NIO dihydrochloride involves creating a stock solution in a solvent like DMSO and then diluting it in a vehicle suitable for injection.[1]
Example Formulation for L-NIO Dihydrochloride (for reference): [1]
-
Prepare a stock solution in 100% DMSO.
-
Sequentially add the following co-solvents to achieve the final concentrations:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Ensure the solution is clear and homogenous before use.
It is critical to determine the solubility and stability of this compound in your chosen formulation before beginning animal studies.
Workflow for preparing an in vivo injection formulation.
4. What are the potential off-target effects or toxicities?
The primary concern with non-selective NOS inhibitors is the inhibition of eNOS, which is crucial for maintaining cardiovascular homeostasis. Inhibition of eNOS can lead to vasoconstriction and an increase in blood pressure.[5][10] Chronic administration of NOS inhibitors like L-NAME (a related compound) has been shown to elevate blood pressure in animal models.[11] Researchers should carefully monitor cardiovascular parameters (e.g., heart rate, blood pressure) if systemic administration is used. Additionally, NO plays complex roles in the central nervous system and immune system, and its inhibition could have unintended consequences depending on the context of the study.[9][12]
5. How can I confirm target engagement in my in vivo model?
Confirming that this compound is inhibiting NOS activity in your target tissue is a critical step. One common method is to measure the downstream products of NOS activity, nitrate and nitrite (NOx), in plasma or tissue homogenates. A reduction in NOx levels following treatment would indicate NOS inhibition.[9] Another approach is to measure the activity of cGMP, a downstream signaling molecule of NO.[13] However, it's important to note that ex vivo assays of NOS activity can sometimes give misleading results for inhibitors that dissociate quickly from the enzyme.[13]
Points for measuring target engagement in the NO pathway.
References
- 1. L-NIO dihydrochloride | nitric oxide synthase (NOS) inhibitor | CAS# 159190-44-0 | InvivoChem [invivochem.com]
- 2. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]
- 3. This compound | NO Synthase | 150403-96-6 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nitric oxide inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Assessment of the Oral and Inhalation Acute Toxicity of Nickel Oxide Nanoparticles in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NG-methyl-L-arginine, an inhibitor of L-arginine-derived nitric oxide synthesis, stimulates renal sympathetic nerve activity in vivo. A role for nitric oxide in the central regulation of sympathetic tone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of effects of chronic and acute administration of NG-nitro-L-arginine methyl ester to the rat on inhibition of nitric oxide-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of brain nitric oxide synthase inhibition in vivo: ex vivo assays of nitric oxide synthase can give incorrect results - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Limitations of Methyl-L-NIO Hydrochloride in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Methyl-L-NIO hydrochloride and its related compound, L-NIO dihydrochloride. This resource offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help overcome common challenges encountered during research.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound and L-NIO dihydrochloride.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the compound in cell culture media. | Low aqueous solubility of the free base form. The hydrochloride salt has better solubility, but can still precipitate at high concentrations or in certain buffer systems. | - Prepare fresh stock solutions in an appropriate solvent like sterile water, PBS, or DMSO. - Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1% for DMSO). - Perform a solubility test in your specific culture medium before treating cells. - If precipitation persists, consider gentle warming and sonication to aid dissolution.[1] |
| Inconsistent or no observable inhibition of nitric oxide (NO) production. | - Compound instability: Aqueous solutions may have limited stability. - Incorrect concentration: The effective concentration can vary significantly between cell types and experimental conditions. - Cell health: Unhealthy or senescent cells may have altered NOS expression or activity. - Assay issues: Problems with the NO measurement assay (e.g., Griess assay). | - Prepare fresh working solutions from a frozen stock for each experiment. - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific model. - Ensure cells are healthy and in the logarithmic growth phase. - Include positive and negative controls in your NO assay to validate its performance. For the Griess assay, ensure your standard curve is accurate. |
| Unexpected or off-target effects observed. | Non-selective inhibition: Methyl-L-NIO is a non-selective NOS inhibitor, meaning it will inhibit nNOS, eNOS, and iNOS.[2] This can lead to a variety of physiological effects depending on the relative contribution of each isoform in your experimental system. | - Use isoform-specific inhibitors as controls: Compare the effects of Methyl-L-NIO with more selective inhibitors (e.g., 1400W for iNOS, L-NPA for nNOS) to dissect the contribution of each NOS isoform. - Rescue experiments: Co-administer L-arginine, the substrate for NOS, to confirm that the observed effects are due to NOS inhibition.[3] - Consider the broader physiological context: Inhibition of eNOS can affect blood pressure and vascular tone, while nNOS inhibition can have neurological effects.[4] |
| Variability in in vivo experimental results. | - Pharmacokinetics and bioavailability: The route of administration and formulation can significantly impact the concentration and duration of action of the inhibitor at the target site. - Animal model variability: Differences in animal strain, age, and health status can influence the response to NOS inhibition. | - Optimize the formulation and route of administration: For in vivo studies, L-NIO has been successfully used via direct intrastriatal infusion.[5] The formulation may require solvents like DMSO, PEG300, and Tween 80 to improve solubility. - Standardize the animal model: Use animals of the same strain, age, and sex, and ensure they are housed under consistent environmental conditions. - Include appropriate control groups: Use vehicle-treated animals as a baseline control. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of nitric oxide synthase (NOS) enzymes. It competes with the natural substrate, L-arginine, for binding to the active site of all three major NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS), thereby blocking the production of nitric oxide (NO).[2]
Q2: What is the difference between this compound and L-NIO dihydrochloride?
A2: this compound and L-NIO dihydrochloride are closely related compounds. L-NIO dihydrochloride is the more commonly used and characterized of the two. One study found that a 10-fold higher concentration of Methyl-L-NIO was required to produce the same level of nNOS inactivation as L-NIO.[2] For many applications, they can be used interchangeably, but it is crucial to be aware of this potential difference in potency and to perform dose-response experiments to determine the optimal concentration for your specific system.
Q3: How should I prepare and store stock solutions of this compound?
A3: For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a solvent such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO).[1] The powder form is stable for years when stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for 1 month. Aqueous stock solutions are less stable and should be prepared fresh for each experiment.
Q4: What are the typical working concentrations for this compound in cell culture?
A4: The effective concentration of this compound can vary widely depending on the cell type, the level of NOS expression, and the specific experimental endpoint. It is highly recommended to perform a dose-response experiment, typically in the range of 1 µM to 1 mM, to determine the optimal concentration for your study.
Q5: How can I confirm that the effects I am seeing are due to NOS inhibition?
A5: To confirm the specificity of Methyl-L-NIO's effects, you should include several control experiments. A key control is a "rescue" experiment where you co-administer an excess of L-arginine, the substrate for NOS. If the effects of Methyl-L-NIO are reversed by L-arginine, it strongly suggests that the observed phenotype is due to NOS inhibition. Additionally, using other NOS inhibitors with different mechanisms of action or isoform selectivity can help validate your findings.
Quantitative Data Summary
The following tables summarize key quantitative data for L-NIO, which is closely related to Methyl-L-NIO.
Table 1: Inhibitory Constants (Ki) of L-NIO for NOS Isoforms
| NOS Isoform | Ki (µM) |
| nNOS (neuronal) | 1.7[6] |
| eNOS (endothelial) | 3.9[6] |
| iNOS (inducible) | 3.9[6] |
Table 2: Solubility of L-NIO Dihydrochloride
| Solvent | Approximate Solubility |
| Water | 100 mg/mL[7] |
| PBS (pH 7.2) | 10 mg/mL[7] |
| DMSO | 20 mg/mL[7] |
| DMF | 20 mg/mL[7] |
| Ethanol | 20 mg/mL[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in PBS
Materials:
-
This compound powder (MW: 223.70 g/mol )[8]
-
Sterile, 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 2.24 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of sterile 1X PBS to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Inhibition of NO Production in Cell Culture and Measurement by Griess Assay
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (from Protocol 1)
-
Lipopolysaccharide (LPS) or other appropriate stimulus to induce iNOS (if applicable)
-
Griess Reagent kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a series of dilutions of the this compound stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of PBS or DMSO as the highest inhibitor concentration).
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
If studying iNOS, add the stimulus (e.g., LPS) to the wells to induce NO production. For constitutive NOS (nNOS, eNOS), a stimulus may not be necessary.
-
Incubate the plate for the desired period (e.g., 24 hours for iNOS induction).
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Perform the Griess assay on the supernatants according to the manufacturer's instructions to measure the concentration of nitrite, a stable breakdown product of NO.[9][10][11]
-
Read the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.
Visualizations
Caption: Nitric oxide signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the inhibitory effect of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Characterization of three inhibitors of endothelial nitric oxide synthase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 5. L-NIO as a novel mechanism for inducing focal cerebral ischemia in the adult rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scbt.com [scbt.com]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: In Vitro Use of Methyl-L-NIO Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Methyl-L-NIO hydrochloride in in vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, offering potential causes and solutions in a structured format.
Issue 1: High Cell Death Observed Even at Low Concentrations
| Potential Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is at a non-toxic level for your specific cell line. Run a vehicle control (medium with solvent only) to assess solvent toxicity.[1] |
| Compound Purity | Impurities from synthesis or degradation can contribute to cytotoxicity. Verify the purity of your this compound batch. If purity is questionable, consider using a new, high-purity lot. |
| Sub-optimal Cell Health | Cells that are unhealthy, too confluent, or at a very low density may be more susceptible to stress. Ensure you are using cells within a healthy passage number and at an optimal seeding density. |
| Incorrect Compound Concentration | Double-check all calculations for dilution and final concentration. Serial dilution errors can lead to significantly higher concentrations than intended. |
| Media Component Interaction | Components in the serum or media may interact with the compound, leading to cytotoxic byproducts. Consider reducing the serum percentage or using a serum-free medium if your cell line allows, and assess if cytotoxicity is mitigated. |
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
| Potential Cause | Recommended Solution |
| Compound Instability in Solution | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Long-term storage of solutions is not recommended. |
| Variability in Cell Seeding | Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension and use precise pipetting techniques for cell seeding. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. To minimize this, do not use the outermost wells for experimental conditions; instead, fill them with sterile PBS or media. |
| Assay-Dependent Variability | Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity).[2][3] Results can vary between assays like MTT, XTT, and LDH release.[2][3] It is advisable to use multiple, mechanistically distinct assays to confirm cytotoxicity. |
| Incubation Time | The cytotoxic effects of this compound may be time-dependent. Standardize the incubation time across all experiments to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: A starting point for determining the optimal concentration is to perform a dose-response experiment. Based on its mechanism as a nitric oxide synthase (NOS) inhibitor, concentrations in the low to mid-micromolar range are often a reasonable starting point for assessing NOS inhibition. However, for cytotoxicity assessment, a wider range, from low micromolar to high micromolar (e.g., 1 µM to 100 µM or higher), should be tested to determine the IC50 value for your specific cell line.
Q2: How can I be sure that the observed cell death is due to the intended inhibition of nitric oxide synthase and not off-target effects?
A2: This is a critical question in pharmacological studies. To address this, consider the following controls:
-
Use a structurally related but inactive compound: This helps to rule out effects due to the general chemical structure.
-
Rescue experiment: If the cytotoxicity is due to NOS inhibition, it might be possible to rescue the cells by providing an excess of L-arginine, the substrate for NOS, or by adding a downstream product of the NO signaling pathway, such as a cGMP analog.
-
Knockdown/knockout cells: Using cells with genetically silenced NOS isoforms can help to confirm that the effect is mediated through NOS.
Q3: My cells are showing signs of apoptosis after treatment with this compound. What is the likely mechanism?
A3: Inhibition of nitric oxide synthase can disrupt the cellular balance of nitric oxide (NO), a critical signaling molecule. A decrease in NO can lead to the opening of the mitochondrial permeability transition pore (mPTP), releasing pro-apoptotic factors like cytochrome c into the cytoplasm.[4][5] This initiates a caspase cascade, primarily through the activation of caspase-9 and subsequently effector caspases like caspase-3, leading to the characteristic features of apoptosis.[6][7]
Q4: Can the cytotoxicity of this compound be mitigated without compromising its NOS inhibitory activity?
A4: This requires careful optimization. The goal is to find a concentration that effectively inhibits NOS without causing significant cell death.
-
Concentration Optimization: Perform a detailed dose-response curve for both NOS inhibition (e.g., using the Griess assay) and cytotoxicity (e.g., MTT or Annexin V staining). This will help identify a therapeutic window where you observe significant NOS inhibition with minimal cytotoxicity.
-
Time-Course Experiment: Cytotoxicity may be time-dependent. It's possible that shorter incubation times are sufficient to achieve NOS inhibition with less cytotoxicity.
-
Co-treatment with Antioxidants: Since NO depletion can lead to oxidative stress, co-treatment with a cell-permeable antioxidant may reduce cytotoxicity. However, this should be carefully controlled to ensure the antioxidant does not interfere with your experimental endpoint.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay
This protocol is for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile PBS or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium. Also, prepare a vehicle control.
-
Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessing Apoptosis by Caspase-3/7 Activation
This protocol measures the activation of effector caspases, a hallmark of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle
-
White-walled 96-well plates suitable for luminescence assays
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control. Include a positive control for apoptosis if available (e.g., staurosporine).
-
Incubate for the desired time.
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Signaling Pathways and Experimental Workflows
Caption: Workflow for cytotoxicity and activity assessment.
Caption: NOS inhibition leading to apoptosis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondria generated nitric oxide protects against permeability transition via formation of membrane protein S-nitrosothiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitric oxide induces apoptosis via triggering mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Inhibition by R(+) or S(-) pramipexole of caspase activation and cell death induced by methylpyridinium ion or beta amyloid peptide in SH-SY5Y neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
ensuring reproducibility in experiments with Methyl-L-NIO hydrochloride
Technical Support Center: Methyl-L-NIO Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using this compound in experiments. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound, or N5-(1-iminopropyl)-L-ornithine, monohydrochloride, is a competitive inhibitor of nitric oxide synthase (NOS) enzymes.[1][2] NOS enzymes are responsible for synthesizing nitric oxide (NO) from the amino acid L-arginine.[1] By competing with L-arginine, Methyl-L-NIO blocks this conversion, thereby reducing the production of NO.
Q2: What are the different isoforms of NOS, and is Methyl-L-NIO selective for any of them? There are three primary isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1][3] Methyl-L-NIO and its close analogs have been found to be more potent inhibitors of nNOS compared to eNOS or iNOS in some studies. However, when evaluated on a Ki/Km basis, they do not exhibit significant biological selectivity for nNOS over eNOS.[1] There is evidence of a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS).[1] Its parent compound, L-NIO, is considered a non-selective inhibitor of all three isoforms.[4]
Q3: How should I store and handle this compound? For long-term stability, this compound should be stored as a solid at -20°C.[4] A closely related compound, L-NIO dihydrochloride, has shown stability for at least four years under these conditions.[4][5] When preparing stock solutions, use an appropriate solvent such as water, DMSO, or DMF.[4][5] It is not recommended to store aqueous solutions for more than one day to avoid degradation.[5]
Q4: In what types of experiments is this compound typically used? this compound is used in a variety of in vitro and cell-based experiments to investigate the roles of nitric oxide in biological processes. Common applications include:
-
In vitro NOS inhibition assays to determine potency and selectivity.
-
Cell culture experiments to study the effects of NO deprivation on signaling pathways, cell viability, or other cellular functions.[6]
-
Studying physiological processes where NO plays a key role, such as neurotransmission and vasodilation.[3] While the related compound L-NIO has been used in in vivo animal models, specific in vivo data for Methyl-L-NIO is not widely reported.[1][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibitory Effect in Cell Culture | 1. Compound Degradation: The inhibitor may have degraded in the aqueous culture medium. 2. Insufficient Concentration: The concentration used may be too low to effectively compete with L-arginine in the medium. 3. Cell Line Insensitivity: The chosen cell line may not express the target NOS isoform or have low basal NOS activity. | 1. Prepare fresh solutions of Methyl-L-NIO for each experiment. Avoid storing it in aqueous buffers for extended periods.[5] 2. Increase the concentration of the inhibitor. Refer to the IC50/Ki values in the data table below as a starting point. Ensure the L-arginine concentration in your medium is known, as it will affect the competitive inhibition.[8] 3. Confirm NOS expression in your cell line via Western Blot or qPCR. If iNOS is the target, ensure you have adequately stimulated the cells (e.g., with LPS and IFN-γ).[9] |
| Precipitate Forms in Culture Medium | Poor Solubility: The compound may be precipitating out of the solution at the working concentration, especially in complex biological media. | 1. Prepare a high-concentration stock solution in a suitable solvent like DMSO.[4] 2. When adding to the medium, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced toxicity. 3. Visually inspect the medium after adding the compound to ensure it remains in solution. If precipitation occurs, consider using a lower concentration or a different formulation. |
| Unexpected Cardiovascular Effects in ex vivo Tissue (e.g., Aortic Rings) | Non-selective Inhibition: Inhibition of eNOS in blood vessels can lead to vasoconstriction and an increase in blood pressure, which may be an unintended off-target effect if nNOS or iNOS is the primary target.[8][10] | 1. Acknowledge the compound's limited selectivity.[1] 2. Use the lowest effective concentration to minimize off-target effects. 3. Include appropriate controls, such as L-arginine supplementation, to confirm the effect is due to NOS inhibition.[11] 4. Consider using a more isoform-selective inhibitor if available for your specific application. |
| Variability in NOS Activity Assays (Griess Assay) | 1. Reagent Instability: The Griess reagent can be light-sensitive and may degrade over time. 2. Interfering Substances: Components in the sample buffer or cell lysate may interfere with the colorimetric reaction. 3. Low NO Production: The basal NOS activity may be too low for reliable detection. | 1. Prepare fresh Griess reagent or use a commercial kit. Protect it from light during incubation.[12] 2. Run a standard curve with sodium nitrite in the same buffer as your samples to account for matrix effects.[12] 3. Ensure the reaction contains all necessary cofactors (e.g., NADPH, FAD, BH4, Calmodulin for nNOS/eNOS) and incubate for a sufficient period.[12] |
Quantitative Data Summary
The following table summarizes the inhibitory constants (Ki) for the closely related, non-selective NOS inhibitor L-NIO , which serves as a reference for the expected potency.
| Compound | nNOS (neuronal) | eNOS (endothelial) | iNOS (inducible) |
| L-NIO | 1.7 µM | 3.9 µM | 3.9 µM |
Data sourced from multiple providers and publications.[4][13][14] Values represent the concentration of the inhibitor required to produce half-maximum inhibition.
Experimental Protocols
Protocol 1: In Vitro NOS Inhibition Assay using the Griess Reagent
This protocol measures the inhibitory effect of Methyl-L-NIO on purified NOS enzymes by quantifying nitrite, a stable breakdown product of NO.
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme
-
NOS reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
L-arginine
-
NADPH
-
Cofactors: FAD, FMN, Tetrahydrobiopterin (BH4), Calmodulin, and CaCl2 (latter two for nNOS/eNOS only)
-
This compound
-
Griess Reagent (Part A and Part B)
-
Sodium nitrite standard
-
96-well microplate
Procedure:
-
Prepare Nitrite Standard Curve: Create a series of dilutions of sodium nitrite (e.g., 0-100 µM) in the reaction buffer.
-
Prepare Reaction Mixture: In the reaction buffer, prepare a master mix containing L-arginine, NADPH, and all necessary cofactors.
-
Set up Inhibition Plate:
-
Add the reaction mixture to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the appropriate wells. Include a "no inhibitor" control.
-
Add a "no enzyme" blank control.
-
-
Initiate Reaction: Add the purified NOS enzyme to all wells except the blank.
-
Incubate: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.[12]
-
Stop Reaction: The reaction can often be stopped by adding the first part of the Griess reagent.
-
Develop Color: Add Griess Reagent A, followed by Griess Reagent B, to all wells. Incubate at room temperature for 15 minutes, protected from light.[12]
-
Measure Absorbance: Read the absorbance at 540 nm using a microplate reader.
-
Calculate Results: Use the sodium nitrite standard curve to determine the nitrite concentration in each well. Calculate the percent inhibition for each concentration of Methyl-L-NIO and determine the IC50 value.
Protocol 2: Measuring NO Production in Cultured Cells
This protocol assesses the effect of Methyl-L-NIO on NO production in a cell-based system. This example uses macrophages stimulated to express iNOS.
Materials:
-
RAW 264.7 macrophage cell line (or similar)
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation
-
This compound
-
Griess Reagent
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a "no inhibitor" control. Incubate for 1-2 hours.
-
Stimulation: To the pre-treated wells, add LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include an "unstimulated" control group.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
Nitrite Measurement:
-
Transfer 50-100 µL of supernatant to a new 96-well plate.
-
Add Griess Reagent A and B as described in Protocol 1.
-
Measure absorbance at 540 nm.
-
-
Analysis: Quantify nitrite production using a standard curve and determine the dose-dependent effect of Methyl-L-NIO on stimulated NO synthesis.
Visualizations
Caption: Mechanism of competitive inhibition of Nitric Oxide Synthase (NOS) by Methyl-L-NIO.
Caption: Workflow for an in vitro NOS inhibition assay using the Griess reagent.
Caption: Logical flowchart for troubleshooting a lack of inhibitory effect in an experiment.
References
- 1. apexbt.com [apexbt.com]
- 2. scbt.com [scbt.com]
- 3. What are NOS inhibitors and how do they work? [synapse.patsnap.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Effect of a nitric oxide synthase inhibitor NG-nitro-L-arginine methyl ester on invasion of human colorectal cancer cell line SL-174T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic Nitric Oxide Inhibition Model Six Years On - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NG-methyl-L-arginine, an inhibitor of L-arginine-derived nitric oxide synthesis, stimulates renal sympathetic nerve activity in vivo. A role for nitric oxide in the central regulation of sympathetic tone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Inhibitory Effect of Methyl-L-NIO Hydrochloride on nNOS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methyl-L-NIO hydrochloride, a competitive inhibitor of neuronal nitric oxide synthase (nNOS), with other commonly used nNOS inhibitors. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Comparative Analysis of nNOS Inhibitors
The selection of an appropriate nNOS inhibitor is critical for the accuracy and relevance of experimental outcomes. While this compound demonstrates inhibitory activity against nNOS, its potency and selectivity should be carefully considered in the context of other available inhibitors. A study found that while Methyl-L-NIO and its analog ethyl-L-NIO were more potent inhibitors of nNOS than of eNOS or iNOS, their selectivity was not biologically significant when expressed on a Ki/Km basis.[1]
Inhibitory Potency and Selectivity
The following tables summarize the inhibitory constants (Ki or IC50) of this compound and a selection of alternative nNOS inhibitors against the three main nitric oxide synthase (NOS) isoforms. Lower Ki and IC50 values indicate greater potency. The selectivity for nNOS over eNOS and iNOS can be inferred by comparing the respective inhibitory constants.
It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Inhibitor | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) | Species |
| This compound | 3.0 | 10.0 | 9.5 | Not Specified |
| L-NIO | 1.7 | 3.9 | 3.9 | Rat (nNOS), Bovine (eNOS), Mouse (iNOS)[2] |
| L-NAME | 0.015 | 0.039 | 4.4 | Bovine (nNOS), Human (eNOS), Murine (iNOS) |
| 7-Nitroindazole | ~0.47 (IC50) | ~0.63 (IC50) | ~10 (IC50) | Rat |
| S-Methyl-L-thiocitrulline | 0.0012 | 0.011 | 0.034 | Human |
| ARL 17477 | 0.0002 | 0.04 | 1.0 | Rat |
Experimental Protocols for Validation
Accurate determination of the inhibitory effect of compounds on nNOS activity is essential. Below are detailed protocols for two common in vitro assays used for this purpose.
In Vitro nNOS Inhibition Assay (Griess Assay)
This assay indirectly measures NO production by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant.
Materials:
-
Purified nNOS enzyme
-
L-arginine (substrate)
-
NADPH
-
Calmodulin
-
CaCl2
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound and other test inhibitors
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a Nitrite Standard Curve: Create a series of known sodium nitrite concentrations in the assay buffer to allow for the quantification of nitrite in the experimental samples.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Purified nNOS enzyme
-
NADPH, Calmodulin, and CaCl2
-
Varying concentrations of this compound or other inhibitors. Include a vehicle control (no inhibitor).
-
-
Initiate the Reaction: Add L-arginine to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction and Color Development:
-
Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using the standard curve.
-
Determine the percentage of nNOS inhibition for each inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of nNOS activity.
-
In Vitro nNOS Inhibition Assay (Citrulline Assay)
This assay directly measures the enzymatic activity of nNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified nNOS enzyme
-
[³H]-L-arginine (radiolabeled substrate)
-
NADPH
-
Calmodulin
-
CaCl2
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
This compound and other test inhibitors
-
Stop Buffer (e.g., containing EDTA to chelate calcium)
-
Cation-exchange resin (e.g., Dowex 50W-X8)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine:
-
Assay Buffer
-
Purified nNOS enzyme
-
NADPH, Calmodulin, and CaCl2
-
Varying concentrations of this compound or other inhibitors. Include a vehicle control.
-
-
Initiate the Reaction: Add [³H]-L-arginine to each tube to start the reaction.
-
Incubation: Incubate the tubes at 37°C for a specific duration (e.g., 15-30 minutes).
-
Stop the Reaction: Add Stop Buffer to each tube.
-
Separation of [³H]-L-citrulline:
-
Apply the reaction mixture to a column containing cation-exchange resin.
-
The unreacted [³H]-L-arginine (positively charged) will bind to the resin, while the [³H]-L-citrulline (neutral) will flow through.
-
-
Quantification: Collect the eluate containing [³H]-L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of [³H]-L-citrulline produced in each reaction.
-
Determine the percentage of nNOS inhibition for each inhibitor concentration.
-
Calculate the IC50 value.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
A Comparative Analysis of Nitric Oxide Synthase Inhibitors: Methyl-L-NIO Hydrochloride vs. L-NIO
For researchers in neuroscience, cardiovascular biology, and immunology, selecting the appropriate nitric oxide synthase (NOS) inhibitor is critical for elucidating the multifaceted roles of nitric oxide (NO) in physiological and pathological processes. This guide provides a comprehensive comparison of two commonly used L-arginine analog inhibitors: Methyl-L-NIO hydrochloride and L-NIO (L-N5-(1-iminoethyl)ornithine) dihydrochloride. We will delve into their biochemical properties, inhibitory profiles, and the experimental data that underpins their application in research.
Biochemical Properties and Inhibitory Mechanism
Both Methyl-L-NIO and L-NIO act as competitive inhibitors of nitric oxide synthase, binding to the active site of the enzyme and preventing the conversion of L-arginine to L-citrulline and nitric oxide.[1][2] There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), endothelial NOS (eNOS or NOS-3), and inducible NOS (iNOS or NOS-2). The selectivity of an inhibitor for these isoforms is a key factor in its experimental utility.
L-NIO is characterized as a potent, non-selective, and NADPH-dependent inhibitor of all three NOS isoforms.[3][4][5] Some evidence also suggests it can act as an irreversible inhibitor.[6]
Methyl-L-NIO is a competitive inhibitor that demonstrates a degree of selectivity for nNOS over the other isoforms.[1][7]
Comparative Analysis of Inhibitory Potency
The inhibitory constant (Kᵢ) is a measure of the potency of an inhibitor; a lower Kᵢ value indicates a higher potency. The table below summarizes the reported Kᵢ values for this compound and L-NIO against the three NOS isoforms.
| Inhibitor | nNOS Kᵢ (µM) | eNOS Kᵢ (µM) | iNOS Kᵢ (µM) |
| This compound | 3.0[1] | 10.0[1] | 9.5[1] |
| L-NIO | 1.7[3][4] | 3.9[3][4] | 3.9[3][4] |
From this data, L-NIO appears to be a more potent inhibitor of all three NOS isoforms compared to Methyl-L-NIO. Notably, while Methyl-L-NIO shows a preference for nNOS, L-NIO exhibits a more balanced, non-selective inhibition profile.[1][3][4] One study has indicated that a 10-fold higher concentration of Methyl-L-NIO was required to achieve the same level of nNOS inactivation as L-NIO, further supporting the higher potency of L-NIO.[7]
Signaling Pathway of NOS Inhibition
The inhibition of nitric oxide synthase directly impacts signaling pathways that are dependent on the production of nitric oxide. The following diagram illustrates the general mechanism of NOS action and the point of intervention for inhibitors like Methyl-L-NIO and L-NIO.
Caption: General mechanism of nitric oxide synthesis by NOS and the inhibitory action of Methyl-L-NIO and L-NIO.
Experimental Protocols
To aid researchers in the design of their studies, we provide a detailed protocol for a common method used to assess NOS inhibition: the in vitro nitric oxide synthase inhibition assay using cultured cells.
Cell-Based Nitric Oxide Synthase Inhibition Assay
This protocol is adapted for use with the murine macrophage cell line RAW 264.7, which expresses iNOS upon stimulation with lipopolysaccharide (LPS).[8]
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound or L-NIO
-
Griess Reagent System (containing 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite standard solution
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for a cell-based nitric oxide synthase inhibition assay.
Procedure:
-
Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.[8]
-
Inhibitor and LPS Treatment: Prepare stock solutions of this compound and L-NIO in an appropriate solvent (e.g., water or PBS). Dilute the inhibitors to the desired concentrations in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitors. Include a vehicle control. Incubate for 1 hour. Following the pre-incubation with the inhibitors, add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for an additional 24 hours.[8]
-
Nitrite Measurement (Griess Assay): After the 24-hour incubation, carefully collect 50 µL of the supernatant from each well. Prepare a standard curve of sodium nitrite in the cell culture medium. Add 50 µL of Griess Reagent A to each sample and standard, and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B and incubate for another 10 minutes.[8]
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve. The percentage of inhibition can be calculated relative to the LPS-stimulated control without any inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
Conclusion
Both this compound and L-NIO are valuable tools for studying the roles of nitric oxide in biological systems. The choice between these two inhibitors will largely depend on the specific research question.
-
L-NIO is a potent, non-selective NOS inhibitor, making it suitable for studies where a general inhibition of all NOS isoforms is desired.[3][4]
-
This compound offers a degree of selectivity for nNOS, which could be advantageous in studies aiming to dissect the specific contributions of the neuronal isoform.[1]
It is crucial for researchers to consider the differences in potency and selectivity when designing experiments and interpreting results. The provided experimental protocol offers a starting point for the in vitro comparison and characterization of these and other NOS inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. L-NIO | inhibitor of all NOS isoforms | CAS# 36889-13-1 | InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. biotium.com [biotium.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Nitric Oxide Synthase Inhibition: Methyl-L-NIO Hydrochloride vs. L-NAME
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used nitric oxide synthase (NOS) inhibitors: Methyl-L-NIO hydrochloride and Nω-nitro-L-arginine methyl ester (L-NAME). The following sections will delve into their mechanisms of action, inhibitory potency and selectivity, supported by available experimental data. This objective analysis aims to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound | L-NAME |
| Mechanism of Action | Competitive inhibitor of L-arginine binding | Prodrug, hydrolyzed to the active inhibitor L-NOARG |
| Selectivity | Reported to be more potent for nNOS, but with conflicting data on biological selectivity over eNOS | Non-selective inhibitor of all NOS isoforms |
| Potency | Data is limited and varies across studies | Well-characterized, with Ki values in the nanomolar to micromolar range for different isoforms |
| In Vivo Application | Limited published in vivo data | Widely used to induce hypertension and study the effects of systemic NOS inhibition |
Mechanism of Action
This compound (N5-(1-iminopropyl)-L-ornithine, monohydrochloride) is an L-arginine analog that acts as a competitive inhibitor of all three nitric oxide synthase (NOS) isoforms.[1] It directly competes with the endogenous substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of nitric oxide (NO).
L-NAME (Nω-nitro-L-arginine methyl ester) also functions as a competitive inhibitor, but it is a prodrug that requires in vivo or in situ hydrolysis of its methyl ester to form the more potent inhibitor, Nω-nitro-L-arginine (L-NOARG).[2] This bioactivation is a critical consideration in experimental design, as the rate of hydrolysis can vary depending on the biological system.[2] Freshly dissolved L-NAME is significantly less potent than L-NOARG.[2]
Quantitative Comparison of Inhibitory Potency
Table 1: Inhibitory Potency of this compound
| NOS Isoform | Species | IC50/Ki | Reference |
| nNOS | Not Specified | More potent than for eNOS or iNOS | [1] |
| eNOS | Not Specified | Less potent than for nNOS | [1] |
| iNOS | Not Specified | Less potent than for nNOS | [1] |
Note: One study suggests that while more potent, Methyl-L-NIO does not show significant biological selectivity for nNOS over eNOS when expressed on a Ki/Km basis.[1]
Table 2: Inhibitory Potency of L-NAME (as L-NOARG)
| NOS Isoform | Species | Ki | Reference |
| nNOS | Bovine | 15 nM | [3] |
| eNOS | Human | 39 nM | [3] |
| iNOS | Murine | 4.4 µM | [3] |
Note: Freshly dissolved L-NAME has a much higher IC50 for purified brain NOS (approximately 70 µM) compared to its active form, L-NOARG (IC50 of 1.4 µM).[2]
Selectivity Profile
This compound has been reported to be a more potent inhibitor of the neuronal NOS (nNOS) isoform compared to the endothelial (eNOS) and inducible (iNOS) isoforms.[1] However, another source suggests that this does not translate to significant biological selectivity for nNOS over eNOS when considering the ratio of the inhibition constant to the Michaelis constant (Ki/Km).[1] The same source also indicates a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS).[1]
L-NAME , once converted to L-NOARG, is a well-established non-selective inhibitor of NOS isoforms.[3] It exhibits high potency towards both nNOS and eNOS, with a significantly lower potency for iNOS.[3] This broad-spectrum inhibition makes it a useful tool for studying the overall physiological effects of nitric oxide deficiency but limits its application in studies requiring isoform-specific inhibition.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare NOS inhibitors are provided below.
In Vitro NOS Inhibition Assay (Citrulline Assay)
This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified nNOS, eNOS, or iNOS enzyme
-
L-[³H]arginine
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4)
-
NADPH
-
Cofactors: FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (for nNOS and eNOS)
-
Test inhibitors (this compound, L-NAME)
-
Stop solution (e.g., containing EDTA)
-
Cation exchange resin (e.g., Dowex 50WX8)
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, NADPH, and all necessary cofactors.
-
Add varying concentrations of the test inhibitors to the reaction mixtures.
-
Initiate the reaction by adding the purified NOS enzyme and L-[³H]arginine.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Apply the reaction mixture to the cation exchange resin. L-arginine will bind to the resin, while L-citrulline will pass through.
-
Collect the eluate and quantify the amount of [³H]L-citrulline using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each NOS isoform.
Aortic Ring Vasodilation Assay
This ex vivo assay assesses the functional consequence of NOS inhibition on vascular tone.
Materials:
-
Isolated thoracic aorta from a laboratory animal (e.g., rat)
-
Krebs-Henseleit solution
-
Phenylephrine (or another vasoconstrictor)
-
Acetylcholine (or another endothelium-dependent vasodilator)
-
Test inhibitors (this compound, L-NAME)
-
Organ bath system with force transducers
Procedure:
-
Dissect the thoracic aorta and cut it into rings of 2-3 mm in length.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Allow the rings to equilibrate under a resting tension.
-
Pre-contract the aortic rings with a vasoconstrictor like phenylephrine to a stable plateau.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of an endothelium-dependent vasodilator such as acetylcholine to elicit relaxation.
-
After washing and re-equilibration, incubate a new set of rings with the test inhibitor for a defined period before pre-contracting with phenylephrine.
-
Repeat the cumulative addition of acetylcholine and record the relaxation response.
-
The inhibitory effect is quantified by the rightward shift of the concentration-response curve to acetylcholine.
Visualizations
Signaling Pathway
Caption: Nitric Oxide signaling pathway and points of inhibition.
Experimental Workflow
Caption: Experimental workflow for comparing NOS inhibitors.
Inhibitor Selectivity
Caption: Conceptual diagram of NOS inhibitor selectivity.
References
A Comparative Analysis of Methyl-L-NIO and Ethyl-L-NIO Hydrochloride in Nitric Oxide Synthase Inhibition
Executive Summary
Methyl-L-NIO and ethyl-L-NIO are analogues of L-NIO (L-N5-(1-iminoethyl)ornithine) and function as competitive inhibitors of the three nitric oxide synthase isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Available information suggests that both compounds are more potent inhibitors of nNOS compared to eNOS or iNOS.[1] However, when normalized for substrate affinity (Ki/Km basis), they do not exhibit significant selectivity for nNOS over eNOS.[1] Interestingly, both compounds have been noted to show a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS).[1] It has also been reported that ethyl-L-NIO can lead to the inactivation of nNOS under certain experimental conditions.[1]
Data Presentation: Inhibitory Potency
Quantitative data directly comparing the IC50 or Ki values for Methyl-L-NIO hydrochloride and ethyl-L-NIO against all three NOS isoforms is not available in the public domain. To provide a frame of reference, the inhibitory activities of the parent compound, L-NIO, and other relevant methylated and ethylated NOS inhibitors are presented below. Researchers should interpret this data with the understanding that these are different chemical entities and their inhibitory profiles may not be directly extrapolated to Methyl-L-NIO and Ethyl-L-NIO.
| Compound | nNOS | eNOS | iNOS | Selectivity Profile |
| L-NIO | Ki: 1.7 µM[2] | Ki: 3.9 µM[2] | Ki: 3.9 µM[2] | Non-selective |
| S-Methyl-L-thiocitrulline | Kd: 1.2 nM[1] | Ki: 11 nM[1] | Ki: 34 nM[1] | ~9-fold selective for nNOS over eNOS |
| S-Ethyl-L-thiocitrulline | Kd: 0.5 nM[1] | Ki: 24 nM[1] | Ki: 17 nM[1] | ~48-fold selective for nNOS over eNOS |
Note: Ki (inhibition constant) and Kd (dissociation constant) are measures of inhibitory potency; lower values indicate higher potency. The data for S-Methyl-L-thiocitrulline and S-Ethyl-L-thiocitrulline are included to illustrate the impact of methyl and ethyl substitutions on the selectivity of other NOS inhibitors.
Experimental Protocols
A specific, detailed experimental protocol used for the characterization of Methyl-L-NIO and Ethyl-L-NIO is not available. However, a general method for determining the inhibitory activity of compounds against NOS isoforms is the L-citrulline formation assay. This assay quantifies the enzymatic conversion of a radiolabeled substrate, L-arginine, to L-citrulline.
General NOS Inhibition Assay Protocol (L-Citrulline Formation Assay)
1. Reagents and Buffers:
-
Purified recombinant human nNOS, eNOS, or iNOS.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
Cofactor Solution: A mixture of NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin (BH₄) in assay buffer.
-
Substrate: L-[¹⁴C]-Arginine.
-
Inhibitors: this compound and ethyl-L-NIO at various concentrations.
-
Stop Solution: A buffer containing EDTA or EGTA to chelate calcium and halt the reaction.
-
Dowex AG 50WX-8 resin (sodium form) for separation of L-citrulline from L-arginine.
2. Assay Procedure:
-
Prepare serial dilutions of the inhibitor compounds (Methyl-L-NIO and ethyl-L-NIO) in the assay buffer.
-
In a reaction tube, combine the purified NOS enzyme, assay buffer, and the inhibitor solution.
-
Initiate the reaction by adding the cofactor solution and L-[¹⁴C]-Arginine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin. The positively charged L-[¹⁴C]-Arginine binds to the resin, while the neutral L-[¹⁴C]-citrulline passes through.
-
Collect the eluate containing L-[¹⁴C]-citrulline.
-
Quantify the amount of L-[¹⁴C]-citrulline using a scintillation counter.
3. Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Mandatory Visualizations
Signaling Pathway of Nitric Oxide Synthesis
The following diagram illustrates the general pathway of nitric oxide synthesis from L-arginine, which is the process inhibited by Methyl-L-NIO and ethyl-L-NIO.
Caption: General pathway of nitric oxide synthesis and its inhibition.
Experimental Workflow for NOS Inhibition Assay
The diagram below outlines the key steps in a typical experimental workflow to determine the inhibitory potency of compounds like Methyl-L-NIO and ethyl-L-NIO.
Caption: Workflow for determining NOS inhibitory activity.
Conclusion
This compound and ethyl-L-NIO are valuable research tools for investigating the roles of nitric oxide in various physiological and pathological processes. While both are known to inhibit NOS isoforms with a preference for nNOS in terms of potency, their selectivity profiles appear modest when considering substrate affinity. The lack of direct, quantitative comparative data underscores the need for further head-to-head studies to fully elucidate their respective potencies and selectivities. Researchers are advised to perform their own dose-response experiments to determine the optimal concentrations for their specific experimental systems.
References
A Comparative Guide to Nitric Oxide Synthase Inhibitors: Cross-Validation of Methyl-L-NIO Hydrochloride
This guide provides a detailed comparison of Methyl-L-NIO hydrochloride with other commonly used nitric oxide synthase (NOS) inhibitors. Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, from vasodilation to neurotransmission and immune responses.[1] The production of NO is catalyzed by three distinct isoforms of nitric oxide synthase: neuronal (nNOS or NOS-1), endothelial (eNOS or NOS-3), and inducible (iNOS or NOS-2).[2] Given the distinct roles of each isoform, the development and characterization of selective inhibitors are of paramount importance for therapeutic and research applications.[3]
Methyl-L-NIO is a competitive inhibitor of all three NOS isoforms.[4] This guide presents its performance characteristics alongside other arginine-based and non-amino acid inhibitors, supported by quantitative data and detailed experimental protocols.
Data Presentation: Comparative Inhibitory Activity
The potency and selectivity of NOS inhibitors are typically quantified by their inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀). The tables below summarize these values for this compound and other key inhibitors against the three NOS isoforms. Lower values indicate higher potency.
Table 1: Comparative Inhibition Constants (Kᵢ) of NOS Inhibitors
| Inhibitor | nNOS (Kᵢ, µM) | eNOS (Kᵢ, µM) | iNOS (Kᵢ, µM) | Selectivity Profile |
| Methyl-L-NIO | 3.0[4] | 10.0[4] | 9.5[4] | Non-selective, modest preference for nNOS |
| L-NIO | 1.7[5][6] | 3.9[5][6] | 3.9[5][6] | Non-selective, slight preference for nNOS |
| L-NMMA | - | - | - | Non-selective competitive inhibitor[7] |
| L-NAME (L-NNA)¹ | High Potency | High Potency | Lower Potency | Preferential for nNOS/eNOS over iNOS[8] |
| 1400W | - | - | High Potency | Highly selective for iNOS[9] |
| S-methyl-L-thiocitrulline | 0.034 | 0.11 | - | Selective for nNOS over eNOS[10] |
¹L-NAME is a prodrug that hydrolyzes to the more potent inhibitor L-NNA (N G -nitro-L-arginine).[11][12]
Table 2: Comparative Half-Maximal Inhibitory Concentrations (IC₅₀) of NOS Inhibitors
| Inhibitor | Cell Line / Condition | Target | IC₅₀ (µM) |
| L-NIO | RAW 264.7 Macrophages | iNOS | 9[5] |
| L-NAME (L-NNA)¹ | Purified Brain NOS | nNOS | ~70 (fresh), 1.4 (hydrolyzed)[11] |
| Aminoguanidine | Mouse iNOS (in vitro) | iNOS | 2.1[13] |
| 1400W | LPS-stimulated RAW264.7 | iNOS | 1.7[14] |
Signaling Pathway and Experimental Workflow
To understand the context of inhibition, it is crucial to visualize the nitric oxide signaling pathway and the experimental workflow used to assess inhibitor efficacy.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound on inducible NOS (iNOS) in a cell-based assay, a common method for cross-validating inhibitor performance.
Objective: To determine the IC₅₀ value of a test inhibitor (e.g., this compound) for iNOS in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials and Reagents
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Test Compounds: this compound and other inhibitors for comparison.
-
Stimulant: Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent Kit: Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[15]
-
Standard: Sodium Nitrite (for standard curve).
-
Cell Viability Assay: MTT solution (5 mg/mL in PBS) and DMSO.[15]
-
Equipment: 96-well plates, multichannel pipette, microplate reader.
Experimental Procedure
2.1 Cell Culture and Seeding:
-
Culture RAW 264.7 cells in standard culture medium at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells and seed them into a 96-well plate at a density of approximately 5 x 10⁴ cells/well.
-
Incubate the plate for 24 hours to allow for cell adherence.[15]
2.2 Inhibitor Treatment and Stimulation:
-
Prepare serial dilutions of the test inhibitors (e.g., Methyl-L-NIO) in the culture medium. A typical concentration range might be 1 µM to 100 µM.[15]
-
Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control (a known NOS inhibitor like L-NAME).[15]
-
Pre-incubate the plate for 1 hour at 37°C.
-
Add LPS to each well to a final concentration of 1 µg/mL to induce the expression of iNOS. Do not add LPS to negative control wells.[15]
-
Incubate the plate for an additional 24 hours.[15]
2.3 Nitrite Measurement (Griess Assay):
-
After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[15]
-
Prepare a sodium nitrite standard curve (0-100 µM) in the culture medium.[15]
-
Add 50 µL of Griess Reagent A to all wells containing supernatant and standards.
-
Incubate at room temperature for 10 minutes, protected from light.[15]
-
Add 50 µL of Griess Reagent B to all wells.[15]
-
Measure the absorbance at 540 nm using a microplate reader. The intensity of the purple color is proportional to the nitrite concentration.[15]
2.4 Cell Viability Measurement (MTT Assay):
-
To ensure that the observed reduction in nitrite is due to NOS inhibition and not cytotoxicity, perform a cell viability assay on the remaining cells in the original plate.[15]
-
Remove the remaining supernatant and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[15]
-
Measure the absorbance at 570 nm.
Data Analysis
-
Nitrite Concentration: Calculate the nitrite concentration in each sample by comparing its absorbance to the sodium nitrite standard curve.
-
Inhibition Calculation: Determine the percentage of NOS inhibition for each inhibitor concentration relative to the LPS-stimulated control (without inhibitor).
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of NO production.
-
Viability Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Data from inhibitor concentrations that show significant cytotoxicity should be interpreted with caution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Nitric Oxide Modulators: An Emerging Class of Medicinal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of effects of nitric oxide synthase (NOS) inhibitors on plasma nitrite/nitrate levels and tissue NOS activity in septic organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent and selective inhibition of human nitric oxide synthases. Selective inhibition of neuronal nitric oxide synthase by S-methyl-L-thiocitrulline and S-ethyl-L-thiocitrulline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): requirement for bioactivation to the free acid, NG-nitro-L-arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to DDAH Inhibitors: Evaluating the Efficacy of Methyl-L-NIO Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various dimethylarginine dimethylaminohydrolase (DDAH) inhibitors, with a focus on Methyl-L-NIO hydrochloride. The information presented herein is supported by experimental data to assist researchers in selecting the most suitable inhibitor for their studies.
Introduction to DDAH and Its Inhibition
Dimethylarginine dimethylaminohydrolase (DDAH) is a critical enzyme in the regulation of nitric oxide (NO) bioavailability. It metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of all three isoforms of nitric oxide synthase (NOS).[1] By degrading ADMA, DDAH promotes the synthesis of NO, a key signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.
Dysregulation of the DDAH/ADMA/NO pathway has been implicated in numerous pathological conditions.[2][3] Elevated levels of ADMA are associated with cardiovascular diseases, while overexpression of DDAH and subsequent NO overproduction can contribute to conditions like septic shock and certain cancers.[3][4] Consequently, the development of DDAH inhibitors has emerged as a promising therapeutic strategy to modulate NO signaling in a controlled manner.[2][3]
This guide focuses on a comparative analysis of several DDAH inhibitors, including this compound, to provide a clear understanding of their relative potencies and characteristics.
Quantitative Comparison of DDAH Inhibitors
The following table summarizes the inhibitory potency of this compound and other notable DDAH inhibitors against the DDAH-1 isoform. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key indicators of an inhibitor's efficacy. Lower values signify higher potency.
| Inhibitor | Alternate Names | IC50 (µM) | Ki (µM) | Organism/Enzyme Source | Notes |
| This compound | N5-(1-iminopropyl)-L-ornithine, L-IPO | 70[5] | 52[2][6] | Human DDAH-1 | Also exhibits inhibitory activity against NOS isoforms.[5][6] |
| L-VNIO | N5-(1-Imino-3-butenyl)-L-ornithine | 13[3] | 2[3] | Human DDAH-1 | |
| Cl-NIO | N5-(1-Imino-2-chloroethyl)-L-ornithine | - | 1.3[3] | Human DDAH-1 | Irreversible inhibitor.[3] |
| L-257 | NG-(2-Methoxyethyl)-L-arginine | 22[3] | - | Human DDAH-1 | Selective for DDAH-1 over NOS isoforms.[3] |
| PD 404182 | 6H-6-Imino-(2,3,4,5-tetrahydropyrimido)[1,2-c][5][6]benzothiazine | 9[7] | - | Human DDAH-1 | Potent irreversible competitive inhibitor.[7] |
Experimental Protocols
The determination of DDAH inhibitory activity is crucial for comparing the efficacy of different compounds. Below are detailed methodologies for two common assays used to measure DDAH activity.
Colorimetric DDAH Inhibition Assay (ADMA as Substrate)
This assay quantifies the amount of L-citrulline produced from the enzymatic conversion of ADMA by DDAH.
Objective: To determine the inhibitory effect of a compound on DDAH activity by measuring L-citrulline production.
Materials:
-
Recombinant human DDAH-1 enzyme
-
Asymmetric dimethylarginine (ADMA)
-
Test inhibitors (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Colorimetric Reagent A (e.g., diacetyl monoxime)
-
Colorimetric Reagent B (e.g., thiosemicarbazide in acidic conditions)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~540 nm
Procedure:
-
Enzyme Preparation: Dilute the recombinant human DDAH-1 enzyme to the desired concentration in cold Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the Assay Buffer.
-
Reaction Initiation:
-
In a 96-well microplate, add the Assay Buffer, the test inhibitor at various concentrations, and the DDAH-1 enzyme.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding ADMA to each well.
-
Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
-
Reaction Incubation: Incubate the microplate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Color Development:
-
Stop the reaction by adding a stop solution (e.g., a strong acid).
-
Add Colorimetric Reagent A and Colorimetric Reagent B to each well.
-
Heat the plate at a high temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes) to allow for color development.
-
-
Data Acquisition: After cooling the plate to room temperature, measure the absorbance at approximately 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of DDAH inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Fluorometric DDAH Inhibition Assay (SMTC as Substrate)
This high-throughput assay utilizes a synthetic substrate, S-methyl-L-thiocitrulline (SMTC), which releases methanethiol upon cleavage by DDAH. The released methanethiol then reacts with a fluorescent probe.[8]
Objective: To determine the inhibitory effect of a compound on DDAH activity by measuring the fluorescence generated from the reaction of methanethiol with a probe.[8]
Materials:
-
Recombinant human DDAH-1 enzyme
-
S-methyl-L-thiocitrulline (SMTC)
-
Test inhibitors dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing EDTA)
-
Fluorescent Probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
Black, opaque 96-well or 384-well microplate
-
Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/470 nm for CPM)
Procedure:
-
Reagent Preparation: Prepare solutions of DDAH-1, SMTC, test inhibitors, and the fluorescent probe in the Assay Buffer.
-
Reaction Mixture Preparation: In each well of the microplate, combine the Assay Buffer, test inhibitor at various concentrations, and the DDAH-1 enzyme.
-
Reaction Initiation:
-
Add the fluorescent probe to the reaction mixture.
-
Initiate the reaction by adding SMTC to each well.
-
Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time in a kinetic mode using a fluorescence microplate reader.
-
Data Analysis:
-
Determine the initial rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.
-
Calculate the percentage of DDAH inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of DDAH inhibition and the experimental process, the following diagrams are provided.
Caption: The DDAH/ADMA/NO signaling pathway and the mechanism of DDAH inhibition.
Caption: A generalized experimental workflow for a DDAH inhibition assay.
Conclusion
This compound is a moderately potent inhibitor of DDAH-1, with reported IC50 and Ki values of 70 µM and 52 µM, respectively.[2][5][6] In comparison to other DDAH inhibitors such as L-VNIO, Cl-NIO, and PD 404182, this compound demonstrates lower potency. However, a key consideration for researchers is its dual inhibitory action on both DDAH and NOS isoforms.[5][6] This characteristic may be advantageous in experimental contexts where a broad suppression of the NO pathway is desired. Conversely, for studies requiring selective inhibition of DDAH-1, compounds like L-257 may be more suitable. The choice of inhibitor will ultimately depend on the specific research question and the desired level of selectivity. The provided experimental protocols offer a foundation for researchers to quantitatively assess and compare the efficacy of these and other DDAH inhibitors in their own laboratory settings.
References
- 1. Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development [mdpi.com]
- 3. Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) Enzymes as an Emerging Therapeutic Strategy to Target Angiogenesis and Vasculogenic Mimicry in Cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Developing dual and specific inhibitors of dimethylarginine dimethylaminohydrolase-1 and nitric oxide synthase: toward a targeted polypharmacology to control nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Novel and Potent Inhibitor of Dimethylarginine Dimethylaminohydrolase: A Modulator of Cardiovascular Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a dimethylarginine dimethylaminohydrolase (DDAH) assay for high throughput chemical screening - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Methyl-L-NIO Hydrochloride in Cellular Assays
For researchers, scientists, and drug development professionals, selecting the appropriate nitric oxide synthase (NOS) inhibitor is critical for obtaining accurate and reproducible results in cellular assays. This guide provides an objective comparison of Methyl-L-NIO hydrochloride with other commonly used NOS inhibitors, supported by experimental data and detailed protocols to aid in your research.
This compound is a competitive inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO). NO is a key signaling molecule involved in a wide range of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. Three distinct isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). The ability to selectively inhibit a specific NOS isoform is crucial for dissecting the role of NO in various cellular pathways and for the development of targeted therapeutics.
This guide will focus on the specificity of this compound in cellular assays and compare its performance with other widely used NOS inhibitors.
Comparative Analysis of NOS Inhibitor Potency
The inhibitory potency of a compound is typically evaluated by its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki). While IC50 values in cellular assays provide a direct measure of a compound's effectiveness in a biological system, Ki values determined using purified enzymes are also valuable for understanding the intrinsic inhibitory activity.
The following table summarizes the available inhibitory constants (Ki) for this compound and other common NOS inhibitors against the three NOS isoforms. It is important to note that direct cellular IC50 values for this compound are not widely reported in the literature, and therefore, a comparison based on Ki values from purified enzymes is presented.
| Inhibitor | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) | Selectivity Profile |
| This compound | 3.0 | 10.0 | 9.5 | Modest selectivity for nNOS over eNOS and iNOS. |
| L-NIO | 1.7[1] | 3.9[1] | 3.9[1] | Non-selective, potent inhibitor of all isoforms. |
| L-NAME | 0.015 (bovine) | 0.039 (human) | 4.4 (murine) | Non-selective, potent inhibitor of nNOS and eNOS. |
| L-NMMA | - | - | - | Non-selective competitive inhibitor. |
| 1400W | - | - | - | Highly selective for iNOS. |
Note: Ki values can vary depending on the species from which the enzyme was sourced and the specific assay conditions.
Signaling Pathway of Nitric Oxide Synthesis and Inhibition
The production of nitric oxide is a complex process involving the conversion of L-arginine to L-citrulline by NOS. This pathway can be targeted by various inhibitors that act on different components of the signaling cascade.
Caption: Nitric oxide signaling pathway and points of inhibition.
Experimental Workflow for Assessing Inhibitor Specificity
A typical workflow to determine the specificity of a NOS inhibitor involves a series of cellular assays targeting each of the three NOS isoforms.
Caption: Experimental workflow for determining NOS inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key cellular assays.
iNOS Activity Assay in RAW 264.7 Macrophages (Griess Assay)
This assay measures the production of nitrite, a stable breakdown product of NO, as an indicator of iNOS activity.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour.
-
Stimulate the cells with 1 µg/mL lipopolysaccharide (LPS) to induce iNOS expression and activity.
-
Include a positive control (LPS only) and a negative control (no treatment).
-
-
Nitrite Measurement:
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production for each inhibitor concentration compared to the LPS-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
eNOS Activity Assay in Human Umbilical Vein Endothelial Cells (HUVECs) (cGMP Assay)
This assay measures the production of cyclic guanosine monophosphate (cGMP), a downstream signaling molecule of NO, to assess eNOS activity.
-
Cell Culture:
-
Culture HUVECs in endothelial cell growth medium.
-
Seed cells in a 24-well plate and grow to confluence.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.
-
Stimulate the cells with an eNOS agonist such as bradykinin or acetylcholine.
-
-
cGMP Measurement:
-
After a short incubation period (e.g., 10 minutes), lyse the cells.
-
Measure the intracellular cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cGMP production for each inhibitor concentration compared to the agonist-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
nNOS Activity Assay in SH-SY5Y Neuroblastoma Cells (cGMP Assay)
This assay is similar to the eNOS assay but is performed in a neuronal cell line that expresses nNOS.
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS.
-
Seed cells in a 24-well plate.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1 hour in the presence of a phosphodiesterase inhibitor.
-
Stimulate the cells with an nNOS agonist such as NMDA.
-
-
cGMP Measurement:
-
Follow the same procedure for cGMP measurement as described in the eNOS activity assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cGMP production for each inhibitor concentration compared to the agonist-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
This compound is a competitive inhibitor of all three NOS isoforms with a modest preference for nNOS based on Ki values from purified enzymes. To definitively confirm its specificity in a cellular context, it is essential to determine its IC50 values in assays that measure the activity of each NOS isoform individually. The experimental protocols provided in this guide offer a framework for conducting such comparative studies. Researchers should carefully consider the selectivity profile of this compound and other NOS inhibitors when designing experiments to ensure the accurate interpretation of their findings. The lack of widely available cellular IC50 data for this compound highlights the need for further research to fully characterize its performance in cellular assays.
References
A Head-to-Head Comparison of NOS Inhibitors in Carrageenan-Induced Paw Edema
In the landscape of inflammatory research, nitric oxide synthase (NOS) inhibitors are critical tools for dissecting the roles of nitric oxide (NO) in pathological processes. This guide provides a detailed comparative analysis of three commonly used NOS inhibitors—L-NAME, 7-NI, and L-NIL—in the well-established model of carrageenan-induced paw edema in rats. This model is a cornerstone for studying acute inflammation, and understanding how different NOS inhibitors modulate this response is crucial for researchers in pharmacology and drug development.
The Role of Nitric Oxide in Inflammation
Nitric oxide is a multifaceted signaling molecule with significant involvement in inflammation. Its production is catalyzed by three main isoforms of nitric oxide synthase (NOS):
-
Neuronal NOS (nNOS or NOS-1): Primarily found in neuronal tissue, its role in inflammation is linked to neurogenic inflammation.
-
Inducible NOS (iNOS or NOS-2): Expressed by various immune cells in response to inflammatory stimuli, leading to the production of large amounts of NO.
-
Endothelial NOS (eNOS or NOS-3): Located in endothelial cells, it plays a crucial role in maintaining vascular tone and blood pressure.[1][2]
Overproduction of NO, particularly by iNOS and nNOS, is implicated in the pathophysiology of various inflammatory conditions.[3] Therefore, selective inhibition of these isoforms is a key therapeutic strategy.[2][4]
Comparative Efficacy in Carrageenan-Induced Paw Edema
A seminal study directly compared the anti-inflammatory effects of L-NAME (a non-selective NOS inhibitor), 7-NI (a preferential nNOS inhibitor), and L-NIL (a selective iNOS inhibitor) in a rat model of carrageenan-induced paw edema.[5] The findings from this study provide a clear basis for a head-to-head comparison.
The carrageenan model induces a biphasic edematous response: an early phase (up to 2.5 hours) and a late phase (2-6 hours).[5] The differential effects of the inhibitors on these phases highlight their distinct mechanisms of action.
Data Summary
| Inhibitor | Type | Dose Range (mg/kg, i.p.) | Effect on Early Phase Edema (2h) | Effect on Late Phase Edema (6h) | Effect on Hindpaw iNOS Activity (6h) | Effect on Hindpaw cNOS Activity (6h) |
| L-NAME | Non-selective NOS inhibitor | 5-25 | Dose-related inhibition | Dose-related inhibition | Reduced | Reduced |
| 7-NI | Preferential nNOS inhibitor | 5-25 | Dose-related inhibition | Dose-related inhibition | Reduced | Reduced |
| L-NIL | Selective iNOS inhibitor | 5-25 | No effect | Dose-related inhibition | Reduced | Reduced |
Data summarized from Cuzzocrea et al. (1997).[5]
Signaling Pathways and Experimental Workflow
To visualize the interplay of these inhibitors and the experimental process, the following diagrams are provided.
Nitric Oxide Synthesis and Inhibition Pathway
Caption: Nitric oxide synthesis pathway and points of inhibition.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for evaluating NOS inhibitors in paw edema.
Detailed Experimental Protocols
A detailed understanding of the experimental methodology is essential for interpreting the results and for designing future studies.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats are typically used.
-
Housing: Animals are housed under standard laboratory conditions with free access to food and water.
-
Inhibitor Administration:
-
L-NAME, 7-NI, or L-NIL are dissolved in a suitable vehicle (e.g., saline for L-NAME and L-NIL, a solvent mixture for 7-NI).
-
The inhibitors are administered via intraperitoneal (i.p.) injection 30 minutes prior to the carrageenan challenge.[5]
-
-
Induction of Edema:
-
Measurement of Edema:
-
Paw volume is measured at baseline and at various time points after carrageenan injection (e.g., 2 and 6 hours) using a plethysmometer.
-
The degree of edema is expressed as the increase in paw volume.
-
Measurement of NOS Activity
-
Tissue Preparation:
-
At the end of the experiment (e.g., 6 hours), animals are euthanized, and the inflamed paw tissue is collected.
-
The tissue is homogenized in a buffer solution.
-
-
NOS Assay:
-
NOS activity is determined by measuring the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.
-
The assay is performed in the presence and absence of calcium to differentiate between Ca²⁺-dependent constitutive NOS (cNOS; nNOS and eNOS) and Ca²⁺-independent inducible NOS (iNOS).
-
Conclusion
The head-to-head comparison in the carrageenan-induced paw edema model reveals distinct profiles for L-NAME, 7-NI, and L-NIL.
-
L-NAME , as a non-selective inhibitor, attenuates both the early and late phases of inflammation, indicating a broad role for NO in this process.
-
7-NI , by inhibiting nNOS, also reduces both phases, suggesting a significant contribution of neurogenic inflammation.[5]
-
L-NIL's selective inhibition of the late phase strongly implicates iNOS as a key driver of the sustained inflammatory response.[5]
This comparative guide underscores the importance of selecting the appropriate NOS inhibitor based on the specific phase of inflammation and the NOS isoform of interest. The provided data and protocols offer a valuable resource for researchers investigating the complex role of nitric oxide in inflammation and for the development of novel anti-inflammatory therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the effects of L-NAME, 7-NI and L-NIL on carrageenan-induced hindpaw oedema and NOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Methyl-L-NIO Hydrochloride and Structurally Related Nitric Oxide Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Methyl-L-NIO hydrochloride with other widely used nitric oxide synthase (NOS) inhibitors, namely L-NIO, L-NAME, and L-NMMA. The information presented herein is intended to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs by offering a clear comparison of their potency, selectivity, and underlying mechanisms of action.
Introduction to Nitric Oxide Synthase Inhibition
Nitric oxide (NO) is a crucial signaling molecule involved in a myriad of physiological and pathological processes. Its production is catalyzed by a family of three distinct nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). While basal NO production by nNOS and eNOS is essential for neurotransmission and vascular homeostasis, the overexpression of iNOS can lead to excessive NO production, contributing to inflammatory diseases and septic shock. Consequently, the development and characterization of specific NOS inhibitors are of significant interest for both basic research and therapeutic applications. This guide focuses on a comparative analysis of four arginine-based competitive NOS inhibitors.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). These values provide a measure of the concentration of the inhibitor required to reduce the enzyme activity by half and the binding affinity of the inhibitor to the enzyme, respectively. A lower value indicates a more potent inhibitor. The selectivity of an inhibitor is determined by comparing its potency against the different NOS isoforms.
The following table summarizes the reported Ki values for this compound, L-NIO, L-NAME, and L-NMMA against the three NOS isoforms. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme (species) and the assay methodology.
| Compound | nNOS Ki (µM) | eNOS Ki (µM) | iNOS Ki (µM) |
| This compound | 3.0 | 10.0 | 9.5 |
| L-NIO | 1.7[1] | 3.9[1] | 3.9[1] |
| L-NAME | 0.015 (bovine) | 0.039 (human) | 4.4 (murine) |
| L-NMMA | 0.18 (rat) | 0.4 (human) | 6 (mouse) |
Note: The species from which the enzyme was sourced is indicated in parentheses where the information was available, as this can influence the Ki values.
Experimental Protocols
Accurate determination of the inhibitory potency and selectivity of NOS inhibitors relies on robust and well-defined experimental protocols. The two most common methods employed are the Griess assay, which measures nitrite (a stable breakdown product of NO), and the radiolabeled L-arginine to L-citrulline conversion assay, which directly measures the enzymatic activity of NOS.
Nitric Oxide Synthase (NOS) Activity Assay using the Griess Reagent
This assay quantifies nitric oxide production by measuring the accumulation of its stable metabolite, nitrite, in the reaction mixture.
Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine (substrate)
-
NADPH
-
Flavin adenine dinucleotide (FAD)
-
Flavin mononucleotide (FMN)
-
(6R)-5,6,7,8-Tetrahydrobiopterin (BH4)
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
Test inhibitor (e.g., this compound)
-
Griess Reagent:
-
Reagent A: Sulfanilamide in phosphoric acid
-
Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing NOS Assay Buffer, L-arginine, NADPH, FAD, FMN, and BH4. For nNOS and eNOS assays, also include Calmodulin and CaCl2.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer.
-
Assay Setup: Add the reaction mixture to the wells of a 96-well plate. Then, add the different concentrations of the test inhibitor to the respective wells.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the purified NOS enzyme (nNOS, eNOS, or iNOS) to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a suitable stop solution or by placing the plate on ice.
-
Nitrite Detection:
-
Add Griess Reagent A to each well, followed by the addition of Griess Reagent B.
-
Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Radiolabeled L-Arginine to L-Citrulline Conversion Assay
This assay directly measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.
Materials:
-
Purified recombinant nNOS, eNOS, and iNOS enzymes
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
[³H]L-arginine or [¹⁴C]L-arginine
-
NADPH
-
FAD
-
FMN
-
BH4
-
Calmodulin and CaCl2 (for nNOS and eNOS)
-
Test inhibitor
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, radiolabeled L-arginine, NADPH, FAD, FMN, BH4, and for nNOS/eNOS, Calmodulin and CaCl2. Add the desired concentration of the test inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the purified NOS enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA to chelate calcium (for nNOS and eNOS) or by adding a low pH buffer.
-
Separation of L-Citrulline:
-
Prepare a column with Dowex AG 50W-X8 resin.
-
Apply the reaction mixture to the column. The positively charged [³H]L-arginine will bind to the resin, while the neutral [³H]L-citrulline will pass through.
-
Elute the [³H]L-citrulline with a suitable buffer.
-
-
Quantification:
-
Collect the eluate containing [³H]L-citrulline.
-
Add scintillation fluid to the eluate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of [³H]L-citrulline formed.
-
Determine the percentage of inhibition for each inhibitor concentration.
-
Calculate the IC50 or Ki value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: Nitric Oxide Signaling Pathway.
Caption: General Workflow for NOS Inhibition Assay.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Methyl-L-NIO Hydrochloride
Chemical Safety and Hazard Profile
While a specific Safety Data Sheet (SDS) for Methyl-L-NIO hydrochloride was not identified, data from structurally similar compounds, such as L-NIO dihydrochloride, indicate that it should be handled as a hazardous chemical. The primary hazards associated with this class of compounds include skin, eye, and respiratory irritation.
Quantitative Data Summary
| Property | Value / Classification | Source |
| GHS Hazard Codes | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| Signal Word | Warning | Sigma-Aldrich[1] |
| Appearance | Crystalline solid / Powder | Cayman Chemical, Sigma-Aldrich[1] |
| Storage Temperature | -20°C | Cayman Chemical, Sigma-Aldrich[1] |
Step-by-Step Disposal Protocol
The recommended procedure for disposing of this compound waste is to treat it as hazardous chemical waste. This involves careful segregation, proper packaging and labeling, and disposal through a licensed environmental waste management service.[1]
Experimental Protocols
1. Personal Protective Equipment (PPE) and Safety Precautions:
Before handling this compound waste, it is imperative to wear appropriate PPE to minimize exposure risks.
-
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
-
Safety Measures:
-
All waste handling procedures should be conducted within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[1]
-
2. Waste Segregation and Collection:
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weigh boats, and contaminated PPE (such as gloves and wipes) in a dedicated, sealable hazardous waste container.
-
The container must be constructed of a material compatible with the chemical, such as high-density polyethylene.[1]
-
-
Aqueous Solutions:
-
Collect aqueous solutions of this compound in a separate, clearly labeled, and sealable hazardous waste container.[1]
-
3. Packaging and Labeling:
Accurate and clear labeling of waste containers is a regulatory requirement and essential for the safety of waste handlers.
-
Labeling Requirements:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant").
-
The accumulation start date.[1]
-
-
Container Integrity:
-
Ensure the container lid is securely fastened to prevent leaks or spills.
-
Store the sealed container in a designated secondary containment bin within a satellite accumulation area or your laboratory's main waste collection site.[1]
-
4. Storage and Disposal:
Proper storage of hazardous waste while awaiting pickup is critical to maintaining a safe laboratory environment.
-
Storage Conditions:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
-
Disposal Request:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl-L-NIO Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl-L-NIO hydrochloride, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Chemical Profile and Hazards:
This compound is an off-white, odorless solid.[1] While specific occupational exposure limits have not been established, it is crucial to handle this compound with care to avoid potential health hazards.[1][2] The primary risks associated with similar hydrochloride compounds include irritation to the skin, eyes, and respiratory tract.[3] It is stable under normal conditions, but incompatible with strong oxidizing agents.[1] Hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for larger quantities. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves before use. Consult the glove manufacturer's compatibility chart for the specific chemical.[5] |
| Body | Laboratory coat, fully buttoned. A chemical-resistant apron is recommended. | Clothing should cover all exposed skin. Full-length pants and closed-toe shoes are mandatory in the laboratory.[5] |
| Respiratory | Generally not required under normal laboratory use with adequate ventilation. | A NIOSH/MSHA or European Standard EN 136 approved respirator should be used if dust is generated or ventilation is inadequate.[2][6] |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized procedure minimizes the risk of exposure and contamination.
-
Preparation:
-
Handling:
-
In Case of a Spill:
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weigh paper, and disposable labware, in a clearly labeled, sealed container.
-
Dispose of the waste in accordance with federal, state, and local environmental control regulations.[3]
-
-
Empty Containers:
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
